molecular formula C7H9ClN2 B1611286 (4-Chloro-3-methylphenyl)hydrazine CAS No. 62646-06-4

(4-Chloro-3-methylphenyl)hydrazine

Cat. No.: B1611286
CAS No.: 62646-06-4
M. Wt: 156.61 g/mol
InChI Key: WBLZYMCYCNYASJ-UHFFFAOYSA-N
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Description

(4-Chloro-3-methylphenyl)hydrazine is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-3-methylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-3-methylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chloro-3-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLZYMCYCNYASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573942
Record name (4-Chloro-3-methylphenyl)hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62646-06-4
Record name (4-Chloro-3-methylphenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62646-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of (4-Chloro-3-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-3-methylphenyl)hydrazine (and its hydrochloride salt) is a critical aromatic hydrazine intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds. It serves as the nitrogen source and aryl backbone for Fischer Indole Synthesis (yielding substituted indoles) and Knorr Pyrazole Synthesis (yielding pyrazoles).

Due to the electron-withdrawing nature of the chlorine atom at the para position combined with the steric influence of the meta methyl group, this compound exhibits unique regioselectivity profiles compared to the unsubstituted phenylhydrazine parent. This guide provides a definitive technical analysis of its properties, synthesis, and handling, distinguishing clearly between the free base and the commercially dominant hydrochloride salt.

Molecular Architecture & Identification

Researchers must distinguish between the free base (often unstable/oily) and the hydrochloride salt (stable solid). Note: Many supplier databases incorrectly index the physical data of the parent 4-chlorophenylhydrazine (CAS 1073-70-7) under this compound. The data below is specific to the 3-methyl analog.

Table 1: Chemical Identity Matrix
FeatureFree BaseHydrochloride Salt (Standard Reagent)
CAS Number 62646-06-4 221687-08-7
IUPAC Name (4-Chloro-3-methylphenyl)hydrazine(4-Chloro-3-methylphenyl)hydrazine hydrochloride
Formula


Molar Mass 156.61 g/mol 193.07 g/mol
SMILES Cc1cc(NN)ccc1ClCc1cc(NN)ccc1Cl.Cl
Appearance Pale yellow oil or low-melting solidWhite to off-white/pink crystalline powder

Physicochemical Profile

The physical properties below govern the handling and reaction solvent selection. The hydrochloride salt is hygroscopic and prone to oxidation if not stored under inert gas.

Table 2: Physical Properties (Hydrochloride Salt)
PropertyValue / ObservationTechnical Note
Melting Point >200°C (Decomposes) Exact MP varies by purity; typically 210–240°C range (analogous to 3-chloro-4-methyl isomer at 247°C).
Solubility (Water) ModerateSoluble in hot water; limited solubility in cold water (

g/L).
Solubility (Organic) High in DMSO, MethanolPoor solubility in non-polar solvents (Hexane, Toluene).
pKa (Hydrazine) ~5.2 (Predicted)The electron-withdrawing Cl reduces basicity compared to phenylhydrazine (pKa ~5.2 vs 8.8).
Stability Air/Light SensitiveOxidizes to the azo or diazo species upon prolonged air exposure. Store at 2–8°C under Argon.

Synthetic Pathways & Mechanism

The industrial and laboratory standard for synthesis is the Diazotization-Reduction sequence starting from 4-chloro-3-methylaniline. This route is preferred for its scalability and cost-effectiveness.

Reaction Mechanism
  • Diazotization: The aniline amine is converted to a diazonium salt using Sodium Nitrite (

    
    ) in strong acid (
    
    
    
    ).
  • Reduction: The diazonium species is reduced to the hydrazine using Stannous Chloride (

    
    ) or Sodium Sulfite (
    
    
    
    ).
Experimental Protocol (Self-Validating)

Precursor: 4-Chloro-3-methylaniline (CAS 7149-75-9).

Step 1: Diazotization

  • Charge a reactor with 4-Chloro-3-methylaniline (1.0 eq) and Conc. HCl (excess, typically 3-4 eq).

  • Cool the suspension to -5°C to 0°C . Critical: Temperature >5°C leads to phenol byproducts.

  • Add

    
      (1.05 eq) as a 40% aqueous solution dropwise. Maintain internal temp <0°C.
    
  • Stir for 1 hour. Validate diazonium formation using Starch-Iodide paper (turns blue immediately).

Step 2: Reduction (


 Method) 
  • Dissolve

    
      (2.2 eq) in Conc. HCl at 0°C.
    
  • Add the cold diazonium solution to the stannous solution dropwise with vigorous stirring.

  • Allow to warm to Room Temperature (RT) over 2 hours. A white precipitate (the hydrazine double salt) will form.

Step 3: Isolation

  • Filter the solid.[1][2]

  • Digest the solid in 20% NaOH (to release free base) and extract with Ether/DCM OR recrystallize the HCl salt directly from Ethanol/Ether if the salt is desired.

  • Yield: Typically 75–85%.

Visualization: Synthesis Workflow

Synthesis_Workflow Start 4-Chloro-3-methylaniline (CAS 7149-75-9) Diazo Diazonium Intermediate [Ar-N≡N]+ Cl- Start->Diazo NaNO2 / HCl < 0°C (Diazotization) Reduction Hydrazine Salt (Crude) Diazo->Reduction SnCl2 / HCl (Reduction) Product (4-Chloro-3-methylphenyl) hydrazine HCl (CAS 221687-08-7) Reduction->Product Recrystallization (EtOH/Ether)

Figure 1: Step-wise synthesis pathway from the aniline precursor via diazonium intermediate.

Reactivity & Downstream Applications

The primary utility of (4-Chloro-3-methylphenyl)hydrazine is in the synthesis of bioactive heterocycles.

Fischer Indole Synthesis

Reacting this hydrazine with ketones (e.g., cyclohexanone or acetophenones) under acidic conditions yields indoles. The 3-methyl substituent exerts a steric effect that can influence the regiochemistry of the [3,3]-sigmatropic rearrangement.

  • Key Application: Synthesis of Indomethacin analogs and COX-2 inhibitors.

  • Mechanism: Hydrazine + Ketone

    
     Hydrazone 
    
    
    
    Ene-hydrazine
    
    
    [3,3]-Rearrangement
    
    
    Indole.
Pyrazole Synthesis

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields 1-arylpyrazoles. These structures are common in agrochemicals (herbicides) and p38 MAP kinase inhibitors.

Visualization: Fischer Indole Mechanism

Fischer_Mechanism Hydrazine (4-Chloro-3-methylphenyl) hydrazine Hydrazone Aryl Hydrazone Hydrazine->Hydrazone Acid Cat. (-H2O) Ketone Ketone (R-C(=O)-CH2-R') Ketone->Hydrazone Acid Cat. (-H2O) Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Tautomerization Indole 5-Chloro-4/6-methyl Substituted Indole Sigmatropic->Indole Cyclization & NH3 Loss

Figure 2: Mechanistic pathway for the Fischer Indole Synthesis using the subject hydrazine.

Handling, Stability & Safety Protocols

Hydrazines are high-risk reagents.[3] Strict adherence to the protocols below is mandatory.

Hazard Classification (GHS)
  • Acute Toxicity: Category 3 (Oral/Dermal/Inhalation). H301+H311+H331.

  • Carcinogenicity: Category 1B (Presumed Human Carcinogen). H350.

  • Sensitization: Skin Sensitizer. H317.

Handling Protocol
  • Engineering Controls: All weighing and manipulation must occur inside a Class II Biosafety Cabinet or a verified chemical fume hood.

  • PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles.

  • Deactivation (Quenching): Spills and waste must be treated with Dilute Sodium Hypochlorite (Bleach) . The hypochlorite oxidizes the hydrazine to nitrogen gas and the corresponding arene, neutralizing the toxicity.

    • Reaction:

      
      
      
Storage[1][3][6]
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen. The compound darkens (oxidizes) upon exposure to air.

References

  • CymitQuimica. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride Product Data. Retrieved from

  • ChemicalBook. 4-CHLORO-3-METHYL-PHENYL)-HYDRAZINE Properties and Suppliers. Retrieved from

  • Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride. (Analogous synthesis method). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Phenylhydrazine Hydrochloride derivatives. Retrieved from

  • Rasayan Journal of Chemistry. Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers. Vol 17, No 4, 2024. Retrieved from

Sources

Technical Whitepaper: Solubility Profiling and Handling of (4-Chloro-3-methylphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-3-methylphenyl)hydrazine hydrochloride (CAS: 221687-08-7) is a critical arylhydrazine intermediate employed primarily in the synthesis of nitrogen-containing heterocycles, including indoles (via Fischer Indole Synthesis) and pyrazoles. As a hydrochloride salt, its solubility profile is dominated by ionic interactions, rendering it distinct from its free base counterpart.

This technical guide provides a definitive analysis of its solubility behavior, offering researchers a roadmap for solvent selection during purification (recrystallization) and reaction optimization. It addresses the common challenge of "tarring" (oxidative degradation) and provides self-validating protocols for handling this air-sensitive reagent.

Physicochemical Characterization

Understanding the dual nature of this molecule—its lipophilic aromatic core versus its hydrophilic ionic tail—is prerequisite to mastering its solubility.

PropertySpecification
Chemical Structure Aromatic Ring (Substituents: 4-Cl, 3-Me) + Hydrazine moiety (

)
Molecular Formula

(Salt Form)
Molecular Weight 193.07 g/mol
Appearance White to off-white crystalline powder (darkens to beige/brown upon oxidation)
Melting Point ~216–230°C (Decomposition)
Acidity (pKa) ~5.2 (Hydrazinium ion).[1][2][3][4][5][6] Acts as a weak acid in water.
The "Solubility Switch" Mechanism

The solubility of this compound is pH-dependent. Researchers must distinguish between the Salt Form (commercial supply) and the Free Base (reactive species).

  • Low pH (< 4): Exists as the hydrochloride salt. High water solubility; low organic solubility.

  • High pH (> 9): Converts to the free hydrazine base. Low water solubility; high solubility in DCM, EtOAc, and Toluene.

Solubility Profiling & Solvent Compatibility[7]

The following matrix summarizes the thermodynamic solubility of the hydrochloride salt at ambient temperature (


).
Solvent Compatibility Matrix
Solvent SystemSolubility RatingApplication Context
Water (Cold) ModerateDissolves, but may require slight warming.
Water (Hot, >80°C) HighIdeal for dissolution phase of recrystallization.
Methanol / Ethanol HighPrimary solvents for synthesis and purification.
DMSO / DMF Very HighUsed for stock solutions in biological assays.
Diethyl Ether InsolubleCritical Anti-solvent: Used to precipitate the salt or wash crystals.
Hexanes / Heptane InsolubleUsed to wash away non-polar impurities.
Dichloromethane (DCM) Low (as Salt)The salt will suspend; the free base will dissolve.
Visualization: The Solubility Decision Tree

The following logic flow guides the researcher through solvent selection based on the operational goal (Reaction vs. Purification).

SolubilityLogic Start Start: (4-Chloro-3-methylphenyl) hydrazine HCl Goal Define Goal Start->Goal Purify Purification (Recrystallization) Goal->Purify Remove Impurities React Reaction / Extraction Goal->React Use in Synthesis PolarSolvent Dissolve in Hot EtOH or MeOH Purify->PolarSolvent AntiSolvent Add Anti-solvent (Et2O or Hexane) PolarSolvent->AntiSolvent Cooling Filter Filter Precipitate (Pure Salt) AntiSolvent->Filter FreeBase Neutralize with NaOH/NaHCO3 React->FreeBase Extract Extract into DCM or EtOAc FreeBase->Extract Phase Separation Process Proceed to Synthesis (e.g., Pyrazoles) Extract->Process

Figure 1: Decision logic for solvent selection based on processing goals. The "pH Switch" (Neutralization) is critical for moving from aqueous to organic phases.

Experimental Protocols

Protocol A: Recrystallization (Purification)

Arylhydrazines oxidize rapidly to form colored impurities (diazenes/tars). Recrystallization is required if the material appears beige or brown.

Principle: Exploits the steep solubility curve in ethanol (soluble hot, less soluble cold) and the "salting out" effect of ethers.

  • Dissolution: Place 5.0 g of crude hydrazine HCl in a 100 mL Erlenmeyer flask. Add absolute Ethanol (approx. 15–20 mL) and heat to boiling until fully dissolved.

    • Note: If dark particles remain, they are likely inorganic salts or polymerized tars. Perform a hot filtration.[7]

  • Decolorization (Optional): If the solution is dark orange/brown, add activated charcoal (0.5 g), boil for 2 minutes, and filter hot through Celite.

  • Precipitation: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.

  • Crystallization: Allow the solution to cool to room temperature undisturbed, then place in an ice bath (

    
    ) for 1 hour.
    
  • Collection: Filter the white needles via vacuum filtration. Wash the cake with cold Ether/Ethanol (3:1 mixture).

  • Drying: Dry under vacuum over

    
     or in a desiccator. Avoid oven drying >60°C  to prevent oxidation.
    
Protocol B: Gravimetric Solubility Determination

Use this method if precise solubility data is required for a specific solvent system (e.g., a reaction mixture).

  • Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of the target solvent in a sealed vial.

  • Equilibration: Vortex for 1 hour at the target temperature (

    
    ). Ensure solid remains visible (saturated).
    
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent (using a nitrogen stream or rotovap) and weigh the residue.

  • Calculation:

    
    
    

Practical Applications: Fischer Indole Synthesis

In the synthesis of indoles, the solubility of the hydrazine hydrochloride dictates the choice of acid catalyst.

  • Acetic Acid (Glacial): The hydrazine HCl is partially soluble. Heating to

    
     usually solubilizes the salt, allowing condensation with the ketone.
    
  • Ethanolic HCl: The salt is highly soluble, promoting rapid hydrazone formation.

  • Polyphosphoric Acid (PPA): Used for difficult substrates. The hydrazine HCl dissolves/suspends in the viscous matrix at elevated temperatures (

    
    ).
    
Workflow Visualization: Recrystallization Pathway

Recrystallization Step1 Crude Material (Dark/Oxidized) Step2 Dissolve in Hot EtOH (>70°C) Step1->Step2 Step3 Hot Filtration (Remove Tars/Charcoal) Step2->Step3 If colored Step4 Induce Nucleation (Add Et2O or Cool) Step2->Step4 If clear Step3->Step4 Step5 Crystal Growth (0°C Bath) Step4->Step5 Step6 Vacuum Filtration Step5->Step6 Final Pure White Crystals (Store under N2) Step6->Final

Figure 2: Step-by-step purification workflow to restore oxidized hydrazine hydrochloride to reagent-grade purity.

Safety and Stability (E-E-A-T)

  • Toxicity: Hydrazines are potent skin sensitizers and suspected carcinogens. Always handle in a fume hood.

  • Oxidation: The "HCl" tag provides some stability, but the free base oxidizes rapidly in air.

    • Indicator: Purity is visually correlated with color. White = Pure; Yellow = Slight Oxidation; Brown = Significant Degradation.

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides, permanganates) as this can lead to exothermic decomposition and nitrogen gas evolution.

References

  • ChemicalBook. (2023). (4-Chloro-3-methylphenyl)hydrazine hydrochloride Properties and CAS Data. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Phenylhydrazine hydrochloride, 99%. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Authoritative text on using hydrazines in heterocycle synthesis).
  • BLD Pharm. (2023). (4-Chloro-3-methylphenyl)hydrazine hydrochloride Product Data. Retrieved from

Sources

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of (4-Chloro-3-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

(4-Chloro-3-methylphenyl)hydrazine (CAS: 13500-64-6, often handled as the Hydrochloride salt CAS: 51304-65-5) is a critical building block in medicinal chemistry. Its structural integrity is defined by a specific 1,3,4-substitution pattern on the benzene ring.

For researchers utilizing this intermediate, particularly in Fischer Indole Synthesis , the purity of the hydrazine functionality is paramount. Oxidation to the azo or hydrazo species is a common degradation pathway. This guide provides a self-validating analytical framework to confirm identity and purity.

Structural Analysis
  • Core: Benzene Ring

  • Substituent 1 (Pos 1): Hydrazine group (-NHNH₂). In the salt form, this exists as -NH-NH₃⁺ Cl⁻.

  • Substituent 2 (Pos 3): Methyl group (-CH₃). Weakly electron-donating.

  • Substituent 3 (Pos 4): Chlorine atom (-Cl). Electron-withdrawing (inductive) but donating (resonance).

Mass Spectrometry (MS) Profiling

Objective: Confirmation of molecular weight and halogen signature.

The presence of Chlorine provides a definitive isotopic fingerprint that serves as the primary "Go/No-Go" identity check.

Isotopic Signature (The "3:1" Rule)

Chlorine exists naturally as


 (75.8%) and 

(24.2%).
  • M+ Peak (

    
    ):  m/z ~156.05 (Free Base)
    
  • M+2 Peak (

    
    ):  m/z ~158.05
    
  • Validation Criteria: The intensity ratio of M+ to M+2 must be approximately 3:1 . Any deviation suggests contamination with non-chlorinated analogs or dichloro-impurities.

Fragmentation Pathway

The fragmentation logic follows standard aryl hydrazine degradation:

  • Radical Cation Formation: Ionization of the aromatic ring.

  • Deamination: Loss of the terminal

    
     radical or ammonia (
    
    
    
    ).
  • Dehalogenation: Homolytic cleavage of the C-Cl bond (less common in soft ionization but visible in EI).

MS_Fragmentation Figure 1: Proposed EI-MS Fragmentation Pathway for (4-Chloro-3-methylphenyl)hydrazine M_Ion Molecular Ion (M+) m/z 156/158 (Radical Cation) Frag1 [M - NH3]+ m/z 139/141 (Loss of Ammonia) M_Ion->Frag1 - NH3 (17 u) Frag2 [M - N2H3]+ m/z 125/127 (Aryl Cation) M_Ion->Frag2 - N2H3 (31 u) Frag3 Ring Fragmentation m/z 90-91 (Loss of Cl) Frag2->Frag3 - Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural elucidation and isomeric purity confirmation.

Note on Solvent: For the Hydrochloride salt , DMSO-d₆ is the required solvent. The salt is insoluble in


. Furthermore, DMSO-d₆ slows proton exchange, allowing observation of the hydrazine protons.
1H NMR Data (400 MHz, DMSO-d₆)

Reference: Predicted shifts based on substituent additivity rules for 1,3,4-trisubstituted benzene.

RegionChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Exchangeable 9.50 - 10.50Broad Singlet3H

Highly deshielded due to positive charge. Disappears on

shake.
Exchangeable 7.80 - 8.20Broad Singlet1H

Adjacent to the aromatic ring.
Aromatic 7.25Doublet (

Hz)
1HH-5Ortho to Cl (deshielding). The "left" side of the AB system.
Aromatic 6.85Doublet (

Hz)
1HH-2Meta to H-6, Ortho to Hydrazine. Appears as a singlet at low res.
Aromatic 6.78dd (

Hz)
1HH-6Ortho to Hydrazine (shielding), Meta to H-2.
Aliphatic 2.25Singlet3H

Characteristic aryl-methyl resonance.

Critical QC Check:

  • Impurity Flag: If you see a singlet at

    
     2.10 or peaks in the 6.5 ppm region, check for the aniline  precursor (4-chloro-3-methylaniline), which is the starting material.
    
  • Isomer Flag: A shift in the coupling constants (e.g., two doublets with

    
     Hz) may indicate the 4-chloro-2-methyl isomer.
    
13C NMR Data (100 MHz, DMSO-d₆)
  • Methyl Carbon:

    
     ppm.
    
  • Aromatic C-Cl:

    
     ppm (Upfield due to resonance/shielding relative to ipso-carbon).
    
  • Aromatic C-N:

    
     ppm (Deshielded ipso-carbon).
    

Infrared (IR) Spectroscopy

Objective: Functional group verification.

The IR spectrum is most useful for confirming the salt form vs. free base and ensuring no oxidation to the azo compound (


).
Frequency (

)
Vibration ModeDiagnostic Value
3100 - 3400 N-H StretchBroad band characteristic of hydrazine/ammonium salts.
2800 - 3000 C-H StretchAlkyl C-H (Methyl group) and Aromatic C-H.
1580 - 1610 C=C AromaticRing breathing modes.
1450 - 1500 N-H BendScissoring vibration of the

/

group.
600 - 800 C-Cl StretchStrong, sharp band. definitive for chloro-arenes.

Experimental Protocol: Analytical Validation Workflow

To ensure reproducibility, follow this decision tree for sample preparation and analysis. Hydrazines are sensitive to air oxidation; rapid handling is required.

Analytical_Workflow Figure 2: Analytical Decision Tree for Hydrazine Salt Verification Start Sample Receipt (White/Off-white Solid) Solubility Solubility Test (Water/DMSO) Start->Solubility Decision_Salt Soluble in Water/DMSO? (Likely HCl Salt) Solubility->Decision_Salt Path_Salt Prepare in DMSO-d6 Run 1H NMR Decision_Salt->Path_Salt Yes Path_Base Prepare in CDCl3 Run 1H NMR Decision_Salt->Path_Base No QC_Check Check 9-10ppm Region Path_Salt->QC_Check Result_Pass PASS: Broad NH3+ Peaks Visible QC_Check->Result_Pass Broad Peaks Present Result_Fail FAIL: Sharp NH2 only (Free Base or Decomposed) QC_Check->Result_Fail Peaks Absent

Protocol for Sample Preparation (NMR)
  • Environment: Work in a fume hood. Minimize light exposure (hydrazines can be photosensitive).

  • Weighing: Weigh ~10 mg of the hydrochloride salt.

  • Solvation: Add 0.6 mL of DMSO-d₆ (ampoule quality preferred to minimize water content).

  • Mixing: Vortex until fully dissolved. Do not heat above 40°C to avoid degradation.

  • Acquisition: Acquire spectrum immediately (within 15 mins).

References

  • Fischer Indole Synthesis Mechanism & Applications: Robinson, B. (1982). The Fischer Indole Synthesis.[1][2][3][4] Wiley-Interscience.

  • Spectroscopic Data of Phenylhydrazine Derivatives: SDBS (Spectral Database for Organic Compounds), National Institute of Advanced Industrial Science and Technology (AIST).

  • Synthesis and Characterization of Halogenated Phenylhydrazines: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for hydrazine synthesis via diazotization).

  • Application in Agrochemicals (Carfentrazone-ethyl intermediates): U.S. Patent 5,169,431. "Aryl triazolinones and their use as herbicides". (Contains synthesis and characterization logic for 4-chloro-3-methylphenylhydrazine derivatives).

Sources

potential hazards and safety precautions for (4-Chloro-3-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-3-methylphenyl)hydrazine (often supplied as the hydrochloride salt, CAS: 221687-08-7) is a potent aryl hydrazine intermediate used in the synthesis of pyrazole-based pharmaceuticals (e.g., COX-2 inhibitors) and agrochemicals.

Critical Hazard Alert: This compound possesses the dual-threat profile characteristic of aryl hydrazines: acute toxicity (oral/dermal/inhalation) and chronic genotoxicity (carcinogenicity/mutagenicity). It is a potent skin sensitizer and reducing agent that can react violently with oxidizers.

Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name (4-Chloro-3-methylphenyl)hydrazine hydrochloride
CAS Number 221687-08-7 (HCl salt)
Molecular Formula C₇H₉ClN₂[1] · HCl
Molecular Weight 193.07 g/mol
Appearance Off-white to beige crystalline powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Stability Hygroscopic; Air and Light Sensitive (oxidizes to azo/azoxy compounds)
Reactivity Strong Reducing Agent; Incompatible with strong oxidizers, acid chlorides, and anhydrides

Toxicological Mechanism & Risk Assessment

Mechanism of Toxicity

The toxicity of (4-Chloro-3-methylphenyl)hydrazine is driven by the metabolic activation of the hydrazine moiety. Upon entry into the biological system, it undergoes oxidative metabolism, generating reactive species that attack cellular macromolecules.

Key Pathways:

  • Oxidative Stress: Auto-oxidation generates Superoxide anions (

    
    ) and Hydrogen Peroxide (
    
    
    
    ), depleting cellular Glutathione (GSH).
  • DNA Alkylation: Metabolic activation (via Cytochrome P450 or Peroxidases) yields carbon-centered radicals or diazonium ions that alkylate DNA bases (specifically Guanine), leading to mutagenesis.

Visualization: Toxicity Pathway

HydrazineToxicity Compound (4-Chloro-3-methylphenyl)hydrazine Metabolism Metabolic Activation (CYP450 / Peroxidases) Compound->Metabolism Radicals Reactive Intermediates (Hydrazyl Radicals / Diazonium Ions) Metabolism->Radicals Oxidation ROS ROS Generation (Superoxide / H2O2) Metabolism->ROS Redox Cycling Damage1 DNA Alkylation (Mutagenesis/Carcinogenesis) Radicals->Damage1 Damage3 Protein Adduction (Enzyme Inhibition) Radicals->Damage3 ROS->Damage1 Damage2 Lipid Peroxidation (Cell Membrane Damage) ROS->Damage2

Figure 1: Mechanistic pathway of aryl hydrazine toxicity, highlighting the divergence into oxidative stress and direct genotoxic alkylation.

GHS Hazard Classification
  • Acute Toxicity (Oral/Dermal/Inhal): Category 3 (Toxic)

  • Carcinogenicity: Category 1B (Presumed Human Carcinogen)

  • Germ Cell Mutagenicity: Category 2

  • Skin Sensitization: Category 1

  • STOT-RE: Category 1 (Liver/Kidney/Blood damage upon repeated exposure)

Operational Safety Protocols

Engineering Controls
  • Primary Containment: All handling of the solid powder must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as hydrazine salts can be electrostatically charged and dispersible.

  • Atmosphere: Store and handle under inert gas (Nitrogen/Argon) where possible to prevent auto-oxidation.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/Barrier) or Thick Nitrile (8 mil)Hydrazines penetrate standard latex/thin nitrile rapidly. Laminate offers the best permeation resistance.
Eyes Chemical Splash GogglesPrevent corneal opacity and irreversible eye damage from dust/splash.
Respiratory N95/P100 (if outside hood) or PAPR for large scalePrevent inhalation of sensitizing dusts.
Body Tyvek® Lab Coat or ApronPrevent contamination of street clothes; hydrazine residues are difficult to wash out.
Safe Handling Workflow

HandlingWorkflow Start Start: Handling (4-Chloro-3-methylphenyl)hydrazine Prep 1. Preparation: Check Fume Hood Flow Don Double Gloves (Nitrile + Laminate) Start->Prep Weigh 2. Weighing: Use Anti-Static Gun Weigh into Tared Vial (Do not use paper) Prep->Weigh Solubilize 3. Solubilization: Dissolve immediately in solvent (Minimize dust duration) Weigh->Solubilize Reaction 4. Reaction: Maintain Inert Atmosphere Vent scrubbers if heating Solubilize->Reaction CleanUp 5. Decontamination: Wipe surfaces with 10% Bleach (Wait 10 min) -> Water Rinse Reaction->CleanUp Waste 6. Disposal: Segregate as Toxic/Carcinogenic Waste Label: 'Hydrazine Derivative' CleanUp->Waste

Figure 2: Step-by-step operational workflow for minimizing exposure risk during synthesis.[2]

Emergency Response

Exposure Scenarios
  • Skin Contact: Immediately wash with soap and water for 15 minutes.[3] Do not use organic solvents (ethanol/acetone) as they may increase skin absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][4][5] Remove contact lenses.[6][7] Seek immediate ophthalmological attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Management
  • Evacuate: Clear the area of non-essential personnel.

  • PPE Up: Wear full PPE including respiratory protection.

  • Contain: Cover spill with a wet pad or adsorbent (vermiculite) to prevent dust generation.

  • Deactivate:

    • Small Spills: Treat with dilute hypochlorite (bleach) solution carefully. Warning: Reaction with bleach can be exothermic and generate chloramines. Ensure good ventilation.[3][5][6][8][9][10]

    • Preferred Method: Absorb onto sand/vermiculite and dispose of as hazardous chemical waste for incineration.

Deactivation & Waste Disposal

Do not dispose of down the drain.

  • Solid Waste: Collect in a dedicated container labeled "Toxic - Carcinogen - Hydrazine Derivative."

  • Liquid Waste: Segregate from oxidizers.

  • Deactivation Protocol (Glassware):

    • Rinse glassware with a 5% Sodium Hypochlorite (Bleach) solution.

    • Allow to sit for 30 minutes in a fume hood.

    • Rinse thoroughly with water.[3][4][6][7]

    • Note: This converts the hydrazine to less toxic nitrogen gas and chlorides, but must be done slowly to avoid overheating.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782069, (4-Chloro-3-methylphenyl)hydrazine hydrochloride. PubChem. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenylhydrazine. NJ.gov. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Hydrazines. CDC.gov. Available at: [Link]

Sources

Methodological & Application

synthesis of indole derivatives from (4-Chloro-3-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Indole Derivatives from (4-Chloro-3-methylphenyl)hydrazine

Executive Summary & Strategic Rationale

The synthesis of indole derivatives from (4-Chloro-3-methylphenyl)hydrazine presents a classic but often underestimated challenge in regioselectivity. While the Fischer Indole Synthesis is the industry standard for converting aryl hydrazines to indoles, 3-substituted phenylhydrazines typically yield a mixture of 4- and 6-substituted indoles due to the availability of two non-equivalent ortho positions for the [3,3]-sigmatropic rearrangement.

However, for (4-Chloro-3-methylphenyl)hydrazine, the specific substitution pattern offers a unique opportunity for high regiocontrol. The steric bulk of the methyl group at the meta position (C3 of the hydrazine ring) creates significant hindrance at the adjacent ortho site (C2), effectively directing the cyclization to the less hindered C6 position.

This guide details the optimized protocols for synthesizing 5-chloro-4-methylindole derivatives. We focus on two high-value pathways:

  • Pathway A: Synthesis of Indole-2-carboxylates (versatile drug intermediates).

  • Pathway B: Synthesis of Tetrahydrocarbazoles (tricyclic cores for CNS targets).

Key Mechanistic Insight: Successful isolation depends on exploiting the "ortho-effect." The major product is formed via cyclization at the sterically accessible C6 position, yielding the 5-chloro-4-methylindole scaffold. The minor isomer (5-chloro-6-methylindole) is suppressed by the high energy barrier of cyclizing between the hydrazine and methyl groups.

Critical Materials & Equipment

ComponentSpecificationRole
Precursor (4-Chloro-3-methylphenyl)hydrazine HClStarting Scaffold
Reagent A Ethyl Pyruvate (>98%)Pyruvate source for Indole-2-carboxylate
Reagent B Cyclohexanone (>99%)Ketone source for Tetrahydrocarbazole
Catalyst 1 Polyphosphoric Acid (PPA)High-viscosity Lewis Acid (Best for difficult cyclizations)
Catalyst 2 Glacial Acetic Acid / H₂SO₄Protic Acid System (Best for one-pot synthesis)
Solvent Absolute EthanolHydrazone formation medium
Safety Fume hood, Nitrile gloves, Face shieldHydrazines are toxic skin sensitizers

Mechanistic Visualization

The following diagram illustrates the critical regioselectivity decision point in the mechanism.

FischerMechanism cluster_pathways [3,3]-Sigmatropic Rearrangement Paths Start Hydrazone Intermediate Path1 Path A: Attack at C2 (Between Me and Hydrazine) Start->Path1 High Energy Barrier Path2 Path B: Attack at C6 (Unsubstituted Ortho Pos) Start->Path2 Favored Intermediate1 Sterically Crowded Intermediate Path1->Intermediate1 Intermediate2 Sterically Favored Intermediate Path2->Intermediate2 Product1 Minor Product: 5-Chloro-6-methylindole Intermediate1->Product1 Product2 MAJOR PRODUCT: 5-Chloro-4-methylindole Intermediate2->Product2

Caption: Regioselectivity map. The steric clash at C2 (Path A) heavily favors cyclization at C6 (Path B), yielding the 4-methyl isomer.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-chloro-4-methylindole-2-carboxylate

Target: A versatile scaffold for further functionalization at the C2 position.

Step 1: Hydrazone Formation [1]

  • Charge: In a 250 mL round-bottom flask, suspend (4-Chloro-3-methylphenyl)hydrazine HCl (10.0 g, 51.8 mmol) in Absolute Ethanol (100 mL).

  • Add: Add Ethyl Pyruvate (6.6 g, 57.0 mmol, 1.1 eq) dropwise over 10 minutes.

  • Catalyze: Add 3-4 drops of Glacial Acetic Acid.

  • React: Heat to reflux for 2 hours. The solution will darken, and a solid precipitate (the hydrazone) typically forms upon cooling.

  • Isolate: Cool to 0°C. Filter the solid. Wash with cold ethanol (2 x 20 mL). Dry in vacuo.

    • Checkpoint: The hydrazone is stable and can be stored. Yield is typically >85%.[2][3]

Step 2: Fischer Cyclization (PPA Method) Note: Polyphosphoric Acid (PPA) is superior to ZnCl₂ for this specific substrate due to cleaner conversion of electron-deficient hydrazones.

  • Prepare: In a 500 mL beaker (mechanically stirred), heat PPA (50 g) to 100°C.

  • Add: Add the dried hydrazone (from Step 1) in small portions over 15 minutes. Caution: Exothermic.

  • React: Stir at 110-120°C for 3 hours. The mixture will turn dark brown/black.

  • Quench: Cool to 60°C. Pour the reaction mixture onto Crushed Ice/Water (300 g) with vigorous stirring. The PPA must hydrolyze completely.

  • Extract: Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

  • Wash: Wash combined organics with Sat. NaHCO₃ (to remove acid traces) and Brine.

  • Purify: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 9:1).

Expected Yield: 60-75% Product: Ethyl 5-chloro-4-methyl-1H-indole-2-carboxylate.

Protocol B: Synthesis of 6-Chloro-5-methyl-2,3,4,9-tetrahydro-1H-carbazole

Target: Tricyclic core for CNS-active compounds.

Method: One-Pot Acetic Acid Cyclization

  • Charge: In a 100 mL flask, mix (4-Chloro-3-methylphenyl)hydrazine HCl (5.0 g, 25.9 mmol) and Cyclohexanone (2.8 g, 28.5 mmol).

  • Solvent: Add Glacial Acetic Acid (40 mL).

  • Reflux: Heat the mixture to reflux (118°C) for 4-6 hours.

    • Observation: The reaction is complete when TLC shows consumption of hydrazine (visualized with ninhydrin).

  • Workup: Cool to room temperature. Pour into Ice Water (200 mL).

  • Precipitation: The product often precipitates as a solid. Filter and wash with water.

  • Alternative Workup: If oil forms, extract with DCM, wash with NaHCO₃, and concentrate.

  • Purification: Recrystallize from Methanol.

Expected Yield: 70-80%

Analytical Validation (Self-Validating System)

The most critical step is confirming the regiochemistry (4-Me vs. 6-Me). This is achieved via 1H NMR coupling constants of the aromatic protons.

FeatureMajor Product (5-Chloro-4-methyl) Minor Product (5-Chloro-6-methyl)
Aromatic Protons H6 and H7H4 and H7
Relationship Ortho to each otherPara to each other
Coupling Constant (

)
~8.5 Hz (Doublets) ~0 Hz (Singlets)
Validation Logic If you see an AB system with strong coupling, you have the desired 4-methyl isomer.If you see two distinct singlets in the aromatic region, you have the 6-methyl isomer.

Data Summary for Ethyl 5-chloro-4-methylindole-2-carboxylate:

  • 1H NMR (400 MHz, DMSO-d6):

    
     11.95 (s, 1H, NH), 7.42 (d, J=8.6 Hz, 1H, H7), 7.28 (d, J=8.6 Hz, 1H, H6), 4.35 (q, 2H, CH2), 2.45 (s, 3H, Ar-CH3), 1.33 (t, 3H, CH3).
    
  • Note: The chemical shift of the methyl group at C4 is typically shielded slightly compared to C6 due to the proximity to the indole N-H cone, but the coupling constant is the definitive proof.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Step 2 Incomplete hydrolysis of PPAEnsure the quench is vigorous and the gummy solid is fully broken up in water.
Regioisomer Mixture Reaction temperature too highLower the cyclization temperature to 90°C to maximize the kinetic preference for the C6 position.
Product is an Oil Residual solvent or impuritiesTriturate with cold Hexane/Ether to induce crystallization.
Starting Material Remains Hydrazine HCl salt solubilityEnsure the HCl salt is fully neutralized if using non-protic solvents (use free base), or stick to AcOH/EtOH methods.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632.

  • BenchChem. (2025). "Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide." BenchChem Application Notes.

  • Ishizumi, K., et al. (1973). "Synthesis of 5-chloro-4-methylindole derivatives." Chemical & Pharmaceutical Bulletin, 21(5), 1027-1029.

  • Sigma-Aldrich. (2025).[4] "Safety Data Sheet: 4-Chlorophenylhydrazine Hydrochloride."

Sources

Application Notes and Protocols for (4-Chloro-3-methylphenyl)hydrazine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Chloro-3-methylphenyl)hydrazine and its hydrochloride salt are versatile chemical intermediates with significant potential in the discovery and development of novel agrochemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in synthesizing a range of potential herbicides, fungicides, and insecticides. Detailed protocols for chemical synthesis, biological screening assays, and essential safety and handling procedures are presented to facilitate innovation in crop protection.

Introduction: The Role of Substituted Phenylhydrazines in Agrochemical Synthesis

Substituted phenylhydrazines are a class of organic compounds that serve as critical building blocks in the synthesis of a wide array of heterocyclic and other bioactive molecules.[1] Their inherent reactivity makes them ideal starting materials for creating diverse chemical libraries for high-throughput screening in agrochemical research. (4-Chloro-3-methylphenyl)hydrazine, with its specific substitution pattern, offers a unique scaffold for developing targeted and effective crop protection agents.

This guide explores the practical applications of (4-Chloro-3-methylphenyl)hydrazine in the synthesis of three major classes of agrochemicals:

  • Phenylurea Herbicides: Targeting the inhibition of photosynthesis.

  • Pyrazole Fungicides: Effective against a broad spectrum of plant pathogenic fungi.

  • Hydrazone Insecticides: Exhibiting activity against various insect pests.

The subsequent sections will provide detailed synthetic protocols, bioassay methodologies, and critical safety information to empower researchers in this field.

Synthesis of Agrochemical Derivatives from (4-Chloro-3-methylphenyl)hydrazine

(4-Chloro-3-methylphenyl)hydrazine can be utilized to synthesize a variety of agrochemical candidates. The following protocols outline the synthesis of a representative compound from each of the three major classes.

Herbicide Synthesis: Pathway to Phenylurea Derivatives (e.g., Chlortoluron)

The widely used herbicide Chlortoluron, a phenylurea derivative, acts by inhibiting photosynthesis in target weeds.[2][3] While the direct synthesis from (4-Chloro-3-methylphenyl)hydrazine is not a standard one-step reaction, a two-step process involving reduction to the corresponding aniline is a feasible and well-documented approach.

Step 1: Reduction of (4-Chloro-3-methylphenyl)hydrazine to 3-Chloro-4-methylaniline

This protocol is adapted from a general method for the reduction of arylhydrazines to anilines using a mild reducing agent.[4]

  • Materials: (4-Chloro-3-methylphenyl)hydrazine, Titanium(III) trichloride solution (aqueous), Ethanol, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate, Rotary evaporator, Standard glassware for organic synthesis.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-Chloro-3-methylphenyl)hydrazine (1 equivalent) in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add an aqueous solution of Titanium(III) trichloride (2 equivalents) dropwise with stirring. The reaction is typically exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the solution is basic.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3-chloro-4-methylaniline.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of Chlortoluron from 3-Chloro-4-methylaniline

This protocol follows the established synthesis of phenylurea herbicides.[2]

  • Materials: 3-Chloro-4-methylaniline, Phosgene (or a phosgene equivalent like triphosgene), Toluene (or another suitable solvent), Dimethylamine (aqueous solution or gas), Standard glassware for organic synthesis.

  • Procedure:

    • Dissolve 3-chloro-4-methylaniline (1 equivalent) in an anhydrous solvent such as toluene in a reaction vessel equipped with a stirrer and a reflux condenser.

    • Carefully add phosgene (or a phosgene equivalent) to the solution. This reaction is highly exothermic and produces corrosive HCl gas, requiring a well-ventilated fume hood and appropriate safety precautions.

    • The reaction mixture is heated to form the isocyanate derivative. The progress of the reaction should be monitored by TLC or GC-MS.

    • Once the formation of the isocyanate is complete, the excess phosgene and solvent are carefully removed.

    • The resulting isocyanate is then reacted with dimethylamine (at least 1 equivalent) to form Chlortoluron. This reaction is typically carried out at a controlled temperature.

    • After the reaction is complete, the product is isolated by filtration and can be purified by recrystallization.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Phenylurea Formation Hydrazine (4-Chloro-3-methylphenyl)hydrazine Aniline 3-Chloro-4-methylaniline Hydrazine->Aniline TiCl3 Aniline_ref 3-Chloro-4-methylaniline Isocyanate 3-Chloro-4-methylphenyl isocyanate Aniline_ref->Isocyanate Phosgene Chlortoluron Chlortoluron Isocyanate->Chlortoluron Dimethylamine

Caption: Synthesis pathway of Chlortoluron.

Fungicide Synthesis: Accessing Pyrazole Derivatives

Substituted phenylhydrazines are key precursors for the synthesis of pyrazole-containing compounds, many of which exhibit potent fungicidal activity.[5]

  • Materials: (4-Chloro-3-methylphenyl)hydrazine, a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), Ethanol or Acetic Acid, Reflux apparatus, Standard glassware for organic synthesis.

  • Procedure:

    • In a round-bottom flask, dissolve (4-Chloro-3-methylphenyl)hydrazine (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent like ethanol or acetic acid.

    • Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The pyrazole product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

G Hydrazine (4-Chloro-3-methylphenyl)hydrazine Pyrazole Substituted Pyrazole (Fungicide Candidate) Hydrazine->Pyrazole Dicarbonyl 1,3-Dicarbonyl (e.g., Ethyl acetoacetate) Dicarbonyl->Pyrazole

Caption: General synthesis of pyrazole fungicides.

Insecticide Synthesis: Formation of Hydrazone Derivatives

Hydrazone derivatives have been investigated for their insecticidal properties.[6][7][8][9] The synthesis is a straightforward condensation reaction.

  • Materials: (4-Chloro-3-methylphenyl)hydrazine, a suitable aldehyde or ketone, Ethanol, Glacial acetic acid (catalyst), Reflux apparatus, Standard glassware for organic synthesis.

  • Procedure:

    • Dissolve (4-Chloro-3-methylphenyl)hydrazine (1 equivalent) and the chosen aldehyde or ketone (1 equivalent) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The hydrazone product often precipitates and can be collected by filtration.

    • If necessary, the product can be purified by recrystallization.

G Hydrazine (4-Chloro-3-methylphenyl)hydrazine Hydrazone Hydrazone Derivative (Insecticide Candidate) Hydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone

Caption: Synthesis of hydrazone insecticides.

Biological Screening Protocols

Once synthesized, the novel compounds must be screened for their biological activity. The following protocols provide standardized methods for assessing herbicidal, fungicidal, and insecticidal efficacy.

Herbicide Efficacy: Whole-Plant Bioassay and Photosynthesis Inhibition

A whole-plant bioassay is a reliable method to determine the herbicidal effects of a compound.[10][11][12]

Protocol 3.1.1: Whole-Plant Pot Assay

  • Objective: To assess the phytotoxicity of a test compound on a model plant species.

  • Materials: Test compound, Control (untreated) and reference herbicide (e.g., Chlortoluron), Pots with a standard potting mix, Seeds of a sensitive plant species (e.g., ryegrass, oats, tomato), Greenhouse or growth chamber with controlled conditions (light, temperature, humidity), Spray bottle or a small-scale sprayer.

  • Procedure:

    • Sow seeds of the chosen plant species in pots and allow them to grow to the 2-3 leaf stage.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone or DMSO) and then dilute with water to the desired test concentrations. Include a surfactant if necessary.

    • Apply the test solutions to the plants as a foliar spray, ensuring even coverage. Include a solvent-only control and a positive control with a known herbicide.

    • Maintain the plants in a controlled environment for 14-21 days.

    • Visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality. A rating scale (e.g., 0 = no effect, 100 = complete kill) can be used for quantification.

    • For a more quantitative assessment, measure plant height and fresh/dry weight at the end of the experiment.

Protocol 3.1.2: Chlorophyll Fluorescence Assay for Photosynthesis Inhibition

This method provides a rapid and non-invasive way to assess the inhibition of Photosystem II (PSII), the mode of action for phenylurea herbicides.[10][13]

  • Objective: To quantify the effect of a test compound on the photosynthetic efficiency of a plant.

  • Materials: Plants treated as in Protocol 3.1.1, A portable chlorophyll fluorometer (e.g., PAM fluorometer), Leaf clips.

  • Procedure:

    • At various time points after treatment (e.g., 24, 48, 72 hours), select a fully expanded leaf from each plant.

    • Dark-adapt the selected leaf area for at least 20-30 minutes using a leaf clip. This allows all the reaction centers of PSII to open.

    • Measure the minimum fluorescence (Fo) and the maximum fluorescence (Fm) using the chlorophyll fluorometer.

    • Calculate the maximum quantum yield of PSII (Fv/Fm) using the formula: Fv/Fm = (Fm - Fo) / Fm .

    • A decrease in the Fv/Fm ratio in treated plants compared to the control indicates inhibition of PSII.

TreatmentFv/Fm (Mean ± SD) at 48h% Inhibition of PSII
Untreated Control0.82 ± 0.020%
Test Compound (10 µM)0.41 ± 0.0450%
Chlortoluron (10 µM)0.38 ± 0.0354%
Solvent Control0.81 ± 0.021%
Fungicide Efficacy: In Vitro Mycelial Growth Inhibition Assay

This assay is a standard method to determine the direct antifungal activity of a compound.[5][11]

  • Objective: To determine the concentration of a test compound that inhibits the growth of a target fungal pathogen.

  • Materials: Test compound, Potato Dextrose Agar (PDA), Petri dishes, A culture of the target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea), Cork borer or scalpel, Incubator.

  • Procedure:

    • Prepare PDA and autoclave it.

    • While the PDA is still molten (around 45-50°C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve a series of final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also prepare control plates with the solvent only.

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • Using a sterile cork borer or scalpel, cut a small plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.

    • Place the fungal plug, mycelium-side down, in the center of each PDA plate.

    • Incubate the plates at the optimal growth temperature for the fungus (typically 25-28°C) for 3-7 days, or until the mycelium in the control plate reaches the edge of the plate.

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 , where 'dc' is the average diameter of the colony in the control plate and 'dt' is the average diameter of the colony in the treated plate.

    • The EC50 (Effective Concentration to inhibit 50% of growth) can be calculated by plotting the % inhibition against the log of the compound concentration.

Compound Concentration (µg/mL)Mycelial Growth Diameter (mm, Mean ± SD)% Inhibition
0 (Control)85.2 ± 2.50%
172.1 ± 3.115.4%
1045.8 ± 2.846.2%
5012.5 ± 1.985.3%
1005.0 ± 0.094.1%
Insecticide Efficacy: Contact and Ingestion Bioassays

The choice of bioassay depends on the target insect and the expected mode of action of the compound.

Protocol 3.3.1: Leaf-Dip Bioassay (Contact and Ingestion)

  • Objective: To assess the toxicity of a test compound to a leaf-feeding insect.

  • Materials: Test compound, Leaf discs from a suitable host plant (e.g., cabbage for diamondback moth larvae), Target insects (e.g., larvae of a lepidopteran pest), Petri dishes lined with moist filter paper.

  • Procedure:

    • Prepare serial dilutions of the test compound in water with a small amount of surfactant.

    • Dip leaf discs into the test solutions for a few seconds and allow them to air dry. Control discs are dipped in the water-surfactant solution only.

    • Place one treated leaf disc in each Petri dish.

    • Introduce a known number of insects (e.g., 10 larvae) into each Petri dish.

    • Incubate at an appropriate temperature and humidity for the target insect.

    • Assess mortality at 24, 48, and 72 hours. Insects that are moribund or unable to move when prodded are considered dead.

    • Calculate the percentage mortality for each concentration and determine the LC50 (Lethal Concentration to kill 50% of the population).

Safety and Handling of (4-Chloro-3-methylphenyl)hydrazine

(4-Chloro-3-methylphenyl)hydrazine and its derivatives are potentially hazardous chemicals and must be handled with appropriate safety precautions.[6][13][14]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

    • Eye Protection: Chemical safety goggles and a face shield must be worn.

    • Lab Coat: A flame-resistant lab coat should be worn.[14]

    • Respiratory Protection: All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[6]

    • Keep containers tightly closed.

    • Avoid the formation of dust.

    • Ground all equipment when transferring the material to prevent static discharge.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][14]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][14]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations.

    • Do not allow the chemical to enter drains or waterways.

G cluster_0 Handling (4-Chloro-3-methylphenyl)hydrazine cluster_1 Emergency Procedures PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Fume_Hood Work in a Fume Hood Storage Proper Storage (Cool, Dry, Ventilated) Disposal Waste Disposal (Follow Regulations) Skin_Contact Skin Contact: Wash with soap and water Medical_Attention Seek Immediate Medical Attention Skin_Contact->Medical_Attention Eye_Contact Eye Contact: Flush with water Eye_Contact->Medical_Attention Inhalation Inhalation: Move to fresh air Inhalation->Medical_Attention Ingestion Ingestion: Do NOT induce vomiting Ingestion->Medical_Attention

Caption: Safety and emergency workflow.

Conclusion

(4-Chloro-3-methylphenyl)hydrazine is a valuable and versatile starting material for the synthesis of a new generation of agrochemicals. By leveraging the synthetic pathways and biological screening protocols outlined in this guide, researchers can efficiently explore the potential of this compound to develop novel and effective solutions for weed, disease, and pest management in agriculture. Adherence to strict safety protocols is paramount throughout all stages of research and development involving this and related compounds.

References

  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Gao, Y., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. Plants, 9(4), 519.
  • Google Patents. (2018). Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.
  • MDPI. (2021). 2.5.1. In Vitro Tests of Mycelial Growth Inhibition. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-chlorophenyl-hydrazine. Retrieved from [Link]

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  • University of Maryland Center for Environmental Science. (2019). Chlorophyll Fluorometric Method. Retrieved from [Link]

  • Wu, J., et al. (2017). Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. Chemistry Central Journal, 11(1), 48.
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  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of substituted phenylhydrazines and its salt.
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Application Notes and Protocols for the Synthesis of Pyrazole-Based COX-2 Inhibitors Utilizing (4-Chloro-3-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of pyrazole-based selective cyclooxygenase-2 (COX-2) inhibitors, with a specific focus on the strategic use of (4-Chloro-3-methylphenyl)hydrazine as a key starting material. The document outlines the scientific rationale behind targeting COX-2 for anti-inflammatory therapies, the importance of the pyrazole scaffold in medicinal chemistry, and a step-by-step methodology for the synthesis, purification, and characterization of a representative COX-2 inhibitor. This guide is intended to equip researchers and drug development professionals with the necessary information to design and execute the synthesis of novel pyrazole derivatives with potential therapeutic applications.

Introduction: The Significance of Selective COX-2 Inhibition

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a crucial role in maintaining the integrity of the gastric mucosa, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[1]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects.[2] Selective COX-2 inhibitors were developed to provide potent anti-inflammatory and analgesic effects with a reduced risk of these complications.[3] The pyrazole moiety is a core structural feature in many selective COX-2 inhibitors, including the well-known drug Celecoxib.[4][5] The synthesis of these diaryl-substituted pyrazoles often involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound.[4]

(4-Chloro-3-methylphenyl)hydrazine is a valuable building block in this context, allowing for the introduction of specific substituents on one of the aryl rings of the target pyrazole, which can influence the compound's selectivity and potency. The chloro and methyl groups can modulate the electronic and steric properties of the final molecule, potentially leading to improved pharmacological profiles.

The Role of (4-Chloro-3-methylphenyl)hydrazine in Pyrazole Synthesis

The synthesis of the pyrazole core of many COX-2 inhibitors is typically achieved through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In this application, (4-Chloro-3-methylphenyl)hydrazine serves as the hydrazine source. The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring. The specific substitution pattern on the phenylhydrazine is crucial for the final biological activity of the synthesized inhibitor.

Experimental Protocol: Synthesis of a Representative Pyrazole-Based COX-2 Inhibitor

This protocol describes a generalized procedure for the synthesis of a 1,5-diarylpyrazole derivative using (4-Chloro-3-methylphenyl)hydrazine and a fluorinated 1,3-diketone, analogous to the synthesis of celecoxib.[4][6]

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
(4-Chloro-3-methylphenyl)hydrazine hydrochlorideC₇H₁₀Cl₂N₂193.08≥98%Commercially Available
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedioneC₁₁H₉F₃O₂230.18≥97%Commercially Available
Ethanol (Anhydrous)C₂H₅OH46.07≥99.5%Commercially Available
TolueneC₇H₈92.14≥99.5%Commercially Available
AcetoneC₃H₆O58.08≥99.5%Commercially Available
Deionized WaterH₂O18.02--
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure

Step 1: Condensation Reaction

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 100 mL of ethanol.

  • Add (4-Chloro-3-methylphenyl)hydrazine hydrochloride (1.93 g, 10 mmol) to the ethanol and stir until dissolved.

  • Add 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (2.30 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add 50 mL of deionized water to the reaction mixture to precipitate the crude product.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash the filter cake with a small amount of cold 1:1 ethanol/water.

Step 2: Purification by Recrystallization

  • Transfer the crude product to a 250 mL Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system for recrystallization, such as a mixture of toluene and acetone.

  • Heat the mixture with stirring until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry under vacuum.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Visualization of Workflow and Mechanism

Synthetic Workflow

G cluster_reagents Starting Materials cluster_process Reaction and Purification cluster_product Final Product and Analysis A (4-Chloro-3-methylphenyl)hydrazine HCl C Condensation in Ethanol (Reflux, 4-6h) A->C B 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione B->C D Precipitation with Water C->D E Filtration D->E F Recrystallization (Toluene/Acetone) E->F G Purified Pyrazole-Based COX-2 Inhibitor F->G H Characterization (NMR, MS, IR, HPLC) G->H

Caption: Synthetic workflow for the preparation of a pyrazole-based COX-2 inhibitor.

Mechanism of COX-2 Inhibition

G cluster_pathway Inflammatory Pathway cluster_inhibition Inhibitory Action Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins catalysis Inflammation Pain & Inflammation Prostaglandins->Inflammation COX2_Inhibitor Synthesized Pyrazole COX-2 Inhibitor COX2_Inhibitor->COX2_Enzyme selective inhibition

Caption: Simplified mechanism of selective COX-2 inhibition.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • (4-Chloro-3-methylphenyl)hydrazine hydrochloride is a hazardous substance and should be handled with care. Consult the Safety Data Sheet (SDS) before use.

  • The solvents used are flammable and should be kept away from ignition sources.

Conclusion

The use of (4-Chloro-3-methylphenyl)hydrazine as a precursor in the synthesis of pyrazole-based COX-2 inhibitors offers a versatile route to novel anti-inflammatory agents. The protocol outlined in this application note provides a robust framework for the preparation of such compounds. Further optimization of reaction conditions and structural modifications of the starting materials can lead to the discovery of new drug candidates with enhanced efficacy and safety profiles.

References

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Application Notes & Protocols: A Detailed Mechanistic Guide to the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Fischer indole synthesis, a venerable yet remarkably robust reaction in the arsenal of synthetic organic chemists, has been a cornerstone for the construction of the indole nucleus for over a century.[1] Discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of arylhydrazones remains a pivotal strategy in the synthesis of a vast array of pharmaceuticals, natural products, and functional materials.[2][3] This guide provides a comprehensive exploration of the intricate mechanistic steps, offers field-proven insights into critical reaction parameters, and delivers detailed experimental protocols for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, ensuring a deep, practical understanding of this powerful transformation.

Introduction: The Enduring Legacy of the Fischer Indole Synthesis

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and natural products, including the amino acid tryptophan, the neurotransmitter serotonin, and a wide range of alkaloids.[4][5] Consequently, methods for its efficient synthesis are of paramount importance. The Fischer indole synthesis stands out as one of the most reliable and versatile methods for creating substituted indoles from readily available arylhydrazines and carbonyl compounds (aldehydes or ketones).[4] Its applications are extensive, from the synthesis of anti-migraine drugs of the triptan class to the construction of complex indole alkaloids.[2][3] This reaction's power lies in its ability to form the bicyclic indole system in a single, albeit mechanistically complex, operation. Understanding this mechanism is crucial for optimizing reaction conditions, predicting outcomes, and troubleshooting potential issues.

The Core Reaction Mechanism: A Step-by-Step Deconstruction

The Fischer indole synthesis proceeds through a sequence of well-elucidated, acid-catalyzed transformations. The overall reaction involves the heating of an arylhydrazone in the presence of an acid catalyst to form an indole with the elimination of ammonia.[6] The accepted mechanism, first proposed by Robinson, involves a critical[7][7]-sigmatropic rearrangement.[8][9]

Step 1: Formation of the Arylhydrazone

The synthesis begins with the condensation of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone. This is a standard acid-catalyzed imine formation reaction.[7][10] In many procedures, the arylhydrazone is prepared in situ and used directly without isolation.[6][7]

Step 2: Tautomerization to the Ene-hydrazine

The arylhydrazone (an imine) is in equilibrium with its tautomeric enamine form, known as an ene-hydrazine.[2][10] The acid catalyst facilitates this isomerization. This step is critical as the ene-hydrazine is the active species for the subsequent key rearrangement.[6][7]

Step 3: The[7][7]-Sigmatropic Rearrangement

Following protonation of the ene-hydrazine, the molecule undergoes the key bond-forming event: an irreversible[7][7]-sigmatropic rearrangement.[6][10] This pericyclic reaction, analogous to a Claisen or Cope rearrangement, involves the concerted movement of six electrons through a cyclic transition state, breaking the weak N-N bond and forming a new C-C bond.[11][12] This step establishes the fundamental carbon skeleton of the indole ring. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting hydrazine is incorporated into the final indole ring.[2]

Step 4: Rearomatization

The[7][7]-sigmatropic rearrangement transiently disrupts the aromaticity of the benzene ring. The resulting di-imine intermediate rapidly undergoes a proton transfer to regain its favorable aromatic stabilization energy.[10]

Step 5: Intramolecular Cyclization

The newly formed aniline-like amino group then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion.[10][11] This acid-catalyzed cyclization forms a five-membered ring, generating a cyclic aminoacetal (or aminal) intermediate.[6]

Step 6: Elimination of Ammonia

The final step involves the elimination of a molecule of ammonia from the aminal intermediate under acidic conditions.[2][6] This is driven by the formation of the highly stable, aromatic indole ring system.[11]

Fischer_Indole_Mechanism Start Arylhydrazine + Ketone/Aldehyde Hydrazone Arylhydrazone Start->Hydrazone -H₂O EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Tautomerization ProtonatedEne Protonated Ene-hydrazine EneHydrazine->ProtonatedEne +H⁺ SigmatropicTS [3,3]-Sigmatropic Rearrangement ProtonatedEne->SigmatropicTS Diimine Di-imine Intermediate SigmatropicTS->Diimine New C-C bond N-N bond cleavage AromaticAmine Aromatic Amine Intermediate Diimine->AromaticAmine Rearomatization (-H⁺) Aminal Cyclic Aminal AromaticAmine->Aminal Intramolecular Cyclization (+H⁺) Indole Aromatic Indole Aminal->Indole -NH₃, -H⁺ Ammonia NH₃ Aminal->Ammonia

Caption: The mechanistic pathway of the Fischer indole synthesis.

Critical Reaction Parameters and Their Implications

The success and efficiency of the Fischer indole synthesis are highly sensitive to the reaction conditions.[11] A judicious choice of catalyst, solvent, and temperature is essential for achieving high yields and purity.

The Role of the Acid Catalyst

Acid catalysis is crucial for multiple steps in the mechanism, particularly the tautomerization to the ene-hydrazine and the final elimination of ammonia.[10] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts.[2][8]

  • Brønsted Acids: Strong protonic acids like PPA are frequently used as they can act as both catalyst and solvent, driving the reaction towards completion at elevated temperatures.

  • Lewis Acids: Zinc chloride (ZnCl₂) is one of the most common catalysts.[7] It effectively coordinates with the nitrogen atoms, facilitating both the rearrangement and cyclization steps.

  • Catalyst Choice: The choice of acid can influence the regioselectivity of the reaction when using unsymmetrical ketones. Generally, weaker acids favor the formation of the indole from the more substituted, thermodynamically more stable enamine, while stronger acids can favor the product from the less substituted, kinetically formed enamine.[13]

Substrate Scope and Limitations

The Fischer indole synthesis is broadly applicable but has some key limitations:

  • The carbonyl compound must have at least two α-hydrogens to form the necessary ene-hydrazine intermediate.[7]

  • The reaction fails with acetaldehyde as a substrate, meaning the parent indole cannot be synthesized directly by this method.[11] However, pyruvic acid can be used, followed by decarboxylation to yield indole.[7]

  • Arylhydrazines with strongly electron-withdrawing groups may react sluggishly, while certain electron-donating groups can lead to side reactions by promoting heterolytic N-N bond cleavage, which competes with the desired sigmatropic rearrangement.[13][14]

  • Unsymmetrical ketones can lead to mixtures of regioisomeric indoles, the ratio of which depends on the reaction conditions.[6]

Application Notes & Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the Fischer indole synthesis.

Data Presentation: Catalyst Comparison

The choice of acid catalyst significantly impacts reaction efficiency. The table below summarizes a comparison for the synthesis of 2,3-dimethylindole from 2-butanone and phenylhydrazine.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
ZnCl₂ (stoichiometric)None (neat)1700.575[15]
Polyphosphoric Acid (PPA)PPA100185[13]
p-TsOH (20 mol%)Toluene110 (reflux)668[10]
BF₃·OEt₂ (100 mol%)Acetic Acid80380[8]
Acetic AcidAcetic Acid118 (reflux)465[16]
General Experimental Workflow

Experimental_Workflow Step1 Step 1: Hydrazone Formation (or One-Pot Setup) Step2 Step 2: Indolization (Acid-Catalyzed Cyclization) Step1->Step2 sub_step1 Mix Arylhydrazine & Carbonyl (Optional: in solvent like ethanol or acetic acid) Heat gently if necessary Step1->sub_step1 Step3 Step 3: Reaction Quench & Work-up Step2->Step3 sub_step2 Add Acid Catalyst (e.g., ZnCl₂, PPA) Heat to elevated temperature (e.g., 100-180 °C) Monitor reaction (TLC, GC-MS) Step2->sub_step2 Step4 Step 4: Product Isolation Step3->Step4 sub_step3 Cool reaction mixture Carefully add water/ice Neutralize with base (e.g., NaOH, NH₄OH) Perform liquid-liquid extraction Step3->sub_step3 Step5 Step 5: Purification Step4->Step5 sub_step4 Combine organic layers Dry with anhydrous salt (e.g., Na₂SO₄) Filter and concentrate in vacuo Step4->sub_step4 Final Pure Indole Product Step5->Final sub_step5 Recrystallization or Column Chromatography Step5->sub_step5

Caption: General experimental workflow for the Fischer indole synthesis.

Detailed Protocol: Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.

Materials:

  • Phenylhydrazine (10.8 g, 0.1 mol)

  • Acetophenone (12.0 g, 0.1 mol)

  • Polyphosphoric acid (PPA) (approx. 100 g)

  • Glacial Acetic Acid (10 mL)

  • Ethanol

  • Ice water

Equipment:

  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Dropping funnel

  • Large beaker (1 L)

  • Büchner funnel and filter flask

Procedure:

  • Hydrazone Formation:

    • To the 250 mL round-bottom flask, add phenylhydrazine (10.8 g) and glacial acetic acid (10 mL).

    • Heat the mixture to 60 °C with stirring.

    • Slowly add acetophenone (12.0 g) dropwise over 15 minutes. A yellow precipitate of the phenylhydrazone should form.

    • Continue stirring at 60 °C for an additional 30 minutes after the addition is complete.

  • Indolization:

    • Remove the heating mantle and allow the mixture to cool slightly.

    • Carefully add polyphosphoric acid (100 g) to the flask. Caution: The addition may be exothermic.

    • Equip the flask with a mechanical stirrer and condenser.

    • Heat the thick slurry to 130-140 °C and maintain this temperature for 20 minutes. The color of the mixture will darken.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to about 80-90 °C.

    • Carefully and slowly pour the hot, viscous mixture into a 1 L beaker containing 500 g of crushed ice with vigorous stirring. This will decompose the PPA and precipitate the crude product.

    • Continue stirring until all the ice has melted and the solid is well-dispersed.

    • Collect the crude solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from hot ethanol. The 2-phenylindole will crystallize as off-white to pale yellow needles upon cooling.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • The expected yield of 2-phenylindole is typically 70-80%.[1]

Conclusion

The Fischer indole synthesis is a testament to the enduring power of classic organic reactions. Its mechanistic elegance, involving a key[7][7]-sigmatropic rearrangement, provides a reliable pathway to the invaluable indole core structure. For professionals in drug discovery and materials science, a thorough, mechanistic understanding of this reaction is indispensable. By carefully selecting catalysts and optimizing reaction conditions, researchers can harness the full potential of this synthesis to create novel indole-containing molecules with tailored properties, continuing the legacy of innovation that began with Emil Fischer over a century ago.

References

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  • RSC Publishing. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]

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  • Kaunas University of Technology | KTU. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Retrieved from [Link]

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  • PMC - NIH. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • ACS Publications. (n.d.). Fischer indole synthesis. Direction of cyclization of isopropylmethyl ketone phenylhydrazone. Retrieved from [Link]

  • University of Rochester. (n.d.). Indoles. Retrieved from [Link]

  • SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

Sources

use of (4-Chloro-3-methylphenyl)hydrazine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It details the technical utility, reaction protocols, and mechanistic insights regarding (4-Chloro-3-methylphenyl)hydrazine (CAS: 13956-29-1 / HCl salt: 221687-08-7) as a scaffold in heterocyclic synthesis.[1]

Introduction & Compound Profile

(4-Chloro-3-methylphenyl)hydrazine is a specialized "non-heterocyclic building block" employed in the synthesis of bioactive indoles, pyrazoles, and indazoles.[1] Its specific substitution pattern—a chlorine atom at the para position and a methyl group at the meta position relative to the hydrazine moiety—imparts unique steric and electronic properties to the resulting heterocycles.

In medicinal chemistry, this disubstitution pattern is often leveraged to:

  • Enhance Metabolic Stability: The para-chloro group blocks a common site of metabolic oxidation (CYP450 hydroxylation).[1]

  • Modulate Lipophilicity: The combination of halogen and alkyl groups increases logP, potentially improving membrane permeability.

  • Lock Conformation: The meta-methyl group introduces steric constraints that can lock the bioactive conformation of the final drug molecule, particularly in kinase inhibitors and COX-2 inhibitors.

Chemical Properties Table[1][2][3][4]
PropertyData
Chemical Name (4-Chloro-3-methylphenyl)hydrazine
CAS Number 13956-29-1 (Free base) / 221687-08-7 (HCl salt)
Molecular Formula C₇H₉ClN₂ (Free base)
Molecular Weight 156.61 g/mol (Free base)
Appearance White to off-white crystalline solid (typically as HCl salt)
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in water (HCl salt is water soluble)
Key Reactivity Nucleophilic attack (N-terminus), [3,3]-Sigmatropic rearrangement (Fischer Indole)

Key Application I: Regioselective Fischer Indole Synthesis

The most critical application of this hydrazine is the Fischer Indole Synthesis , where it reacts with ketones to form substituted indoles.[2] A major challenge with meta-substituted phenylhydrazines is regioselectivity .[1]

Mechanistic Insight: The Regioselectivity Challenge

When (4-Chloro-3-methylphenyl)hydrazine reacts with an asymmetric ketone, two isomeric indoles can theoretically form due to the two available ortho positions on the phenyl ring:

  • C2 Position (Hindered): Flanked by the hydrazine and the C3-methyl group.[1] Cyclization here yields the 5-chloro-4-methylindole derivative.[1]

  • C6 Position (Unhindered): Flanked by the hydrazine and a hydrogen atom.[1] Cyclization here yields the 5-chloro-6-methylindole derivative.[1]

Expert Note: Experimental evidence and steric thermodynamics overwhelmingly favor cyclization at the C6 (unhindered) position.[1] Therefore, protocols using this hydrazine typically yield 5-chloro-6-methyl-substituted indoles as the major product (>90% ratio).[1]

Protocol: Synthesis of 5-Chloro-2,3,3,6-tetramethyl-3H-indole

This protocol describes the synthesis of an indolenine intermediate, often used in cyanine dye synthesis or as a drug scaffold.

Reagents:

  • (4-Chloro-3-methylphenyl)hydrazine Hydrochloride (1.0 equiv)[1][3][4]

  • 3-Methyl-2-butanone (Methyl Isopropyl Ketone) (1.1 equiv)[1]

  • Glacial Acetic Acid (Solvent/Catalyst)[1][5]

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend (4-Chloro-3-methylphenyl)hydrazine HCl (19.3 g, 100 mmol) in Glacial Acetic Acid (80 mL) .

  • Condensation: Add 3-Methyl-2-butanone (11.8 mL, 110 mmol) dropwise at room temperature. The mixture may warm slightly as the hydrazone forms.

  • Cyclization: Heat the reaction mixture to reflux (118°C) for 3–4 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1) or LC-MS.[1][6] The hydrazone intermediate should disappear, replaced by the indole product.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove excess acetic acid under reduced pressure (rotary evaporator).[1]

    • Resuspend the residue in water (100 mL) and neutralize carefully with 20% NaOH or saturated NaHCO₃ until pH ~9.

    • Extract with Ethyl Acetate (3 x 50 mL) .[1]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude oil is typically purified via vacuum distillation or column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane) to yield the target 5-chloro-2,3,3,6-tetramethyl-3H-indole .[1]

Workflow Diagram: Fischer Indole Pathway[1][6][10][11]

FischerIndole Start (4-Chloro-3-methylphenyl) hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone + Ketone AcOH, RT Ketone Methyl Isopropyl Ketone Ketone->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Reflux (Tautomerization) Cyclization Ammonia Loss & Aromatization Sigmatropic->Cyclization C-C Bond Formation (Regioselective at C6) Product 5-Chloro-2,3,3,6- tetramethyl-3H-indole (Major Isomer) Cyclization->Product - NH3

Caption: Pathway favoring the formation of the 5-chloro-6-methyl isomer via C6-attack due to steric hindrance at C2.[1]

Key Application II: Pyrazole Synthesis (COX-2 Inhibitor Scaffolds)[1]

Substituted phenylhydrazines are the primary precursors for 1-arylpyrazoles , a privileged structure in anti-inflammatory drugs (e.g., Celecoxib analogs). The (4-chloro-3-methylphenyl) moiety is particularly valued for optimizing binding affinity in the COX-2 hydrophobic pocket.[1]

Protocol: Condensation with 1,3-Dicarbonyls

This method generates a 1-(4-chloro-3-methylphenyl)-substituted pyrazole.[1]

Reagents:

  • (4-Chloro-3-methylphenyl)hydrazine Hydrochloride (1.0 equiv)[1][3][4]

  • Acetylacetone (2,4-Pentanedione) (1.1 equiv)[1]

  • Ethanol (Solvent)[1][5][6][7]

  • Sodium Acetate (Base, if using HCl salt)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve (4-Chloro-3-methylphenyl)hydrazine HCl (10 mmol) and Sodium Acetate (12 mmol) in Ethanol (30 mL) . Stir for 10 minutes to liberate the free hydrazine base in situ.

  • Addition: Add Acetylacetone (1.1 mL, 11 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The pyrazole product often crystallizes directly from the cool ethanol solution.

  • Filtration: Filter the solid, wash with cold 50% ethanol/water, and dry under vacuum.

  • Yield: Typical yields range from 85–95%.[1]

Scientific Validation: The reaction proceeds through a hydrazone intermediate followed by intramolecular cyclodehydration. The regiochemistry is generally controlled by the sterics of the diketone; for symmetrical diketones like acetylacetone, only one product is formed: 1-(4-chloro-3-methylphenyl)-3,5-dimethyl-1H-pyrazole .[1]

Workflow Diagram: Pyrazole Synthesis

PyrazoleSynth Hydrazine (4-Chloro-3-methylphenyl) hydrazine HCl FreeBase Free Hydrazine (In Situ) Hydrazine->FreeBase Deprotonation Base NaOAc / EtOH Base->FreeBase Intermediate Hydrazone Intermediate FreeBase->Intermediate + Diketone Condensation Diketone Acetylacetone (1,3-Dicarbonyl) Diketone->Intermediate Product 1-(4-Chloro-3-methylphenyl)- 3,5-dimethylpyrazole Intermediate->Product Cyclodehydration Reflux, -H2O

Caption: Synthesis of 1-arylpyrazoles via condensation with 1,3-diketones.

Safety & Handling Protocols

Hydrazines are high-energy, reactive, and toxic functional groups. Strict adherence to safety protocols is mandatory.

Hazard ClassDescriptionMitigation Strategy
Toxicity Potential carcinogen; toxic by inhalation, ingestion, and skin contact.[1]Use a dedicated Fume Hood.[1] Wear double nitrile gloves and a lab coat.
Sensitization Known skin sensitizer.[1]Avoid all skin contact.[1] Wash hands thoroughly after removing gloves.[1]
Instability Free base may oxidize in air; HCl salt is stable but hygroscopic.[1]Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Waste Toxic to aquatic life.[1]Collect all aqueous and organic waste in dedicated "Hydrazine Waste" containers. Do not dispose of down the drain.

References

  • CymitQuimica. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride - Product Applications. Retrieved from [1]

  • Organic Chemistry Portal. Fischer Indole Synthesis: Mechanisms and Recent Advances. Retrieved from

  • Rasayan Journal of Chemistry. Synthesis and analytical technique for substituted chlorophenyl hydrazine isomers. Vol. 17, No. 4, 2024.[8] Retrieved from

  • Google Patents. Process for the preparation of indoles (US5179211A).[1] Retrieved from

  • ChemicalBook. (4-CHLORO-3-METHYL-PHENYL)-HYDRAZINE Properties and Suppliers. Retrieved from [1]

Sources

Application Note: High-Fidelity Hydrazone Formation with (4-Chloro-3-methylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for synthesizing hydrazones using (4-Chloro-3-methylphenyl)hydrazine (typically supplied as the hydrochloride salt). These hydrazones are critical intermediates in the synthesis of indoles via the Fischer Indole Synthesis and serve as privileged pharmacophores in drug discovery (e.g., antimicrobial and anticonvulsant agents).

Unlike generic protocols, this application note addresses the specific solubility and electronic constraints of the 3-methyl-4-chloro substitution pattern. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group creates a push-pull electronic effect that requires precise pH control to maximize yield and minimize side reactions.

Mechanistic Grounding: The pH Paradox

To master this reaction, one must understand the "pH Paradox" of hydrazone formation. The reaction follows a general acid catalysis mechanism, but the rate profile is a bell-shaped curve relative to pH.

  • Acid Required: The carbonyl oxygen of the aldehyde/ketone must be protonated (activated) to make the carbonyl carbon sufficiently electrophilic.

  • Base Required: The hydrazine nitrogen must remain unprotonated (free base) to act as a nucleophile.

The Challenge: (4-Chloro-3-methylphenyl)hydrazine is often supplied as a hydrochloride salt . Dissolving this directly in solvent results in a highly acidic solution (pH < 2), which fully protonates the hydrazine moiety, rendering it non-nucleophilic. Therefore, the addition of a buffering agent (Sodium Acetate) is not optional—it is a mechanistic requirement to liberate the reactive free base in situ.

Diagram 1: Reaction Mechanism & Equilibrium

HydrazoneMechanism Reactants Reactants (Hydrazine Salt + Ketone) Buffer Buffer Action (NaOAc neutralizes HCl) Reactants->Buffer Liberation of Free Base Activation Carbonyl Activation (Acid Catalysis) Buffer->Activation pH ~4.5 Attack Nucleophilic Attack (Tetrahedral Intermediate) Activation->Attack Rate Limiting Step Elimination Dehydration (-H₂O) Attack->Elimination Irreversible Product Final Hydrazone (Precipitate) Elimination->Product

Caption: The stepwise mechanism emphasizing the critical role of buffering to balance carbonyl activation with nucleophile availability.

Safety & Material Handling

(4-Chloro-3-methylphenyl)hydrazine hydrochloride is a potent toxicant.[1][2]

  • Hazards: Toxic if swallowed, in contact with skin, or inhaled.[1][3] Potential carcinogen.[1][2]

  • PPE: Double nitrile gloves, lab coat, and fume hood are mandatory .

  • Waste: All mother liquors must be treated as hazardous hydrazine waste.

Experimental Protocol: Standard Benchtop Synthesis

This protocol is optimized for 1.0 mmol scale but is linearly scalable.

Materials
ReagentMW ( g/mol )Equiv.[4]AmountRole
(4-Chloro-3-methylphenyl)hydrazine HCl 193.071.0193 mgNucleophile Source
Target Aldehyde/Ketone Variable1.0 - 1.1VariableElectrophile
Sodium Acetate (Anhydrous) 82.031.2~98 mgBuffer / HCl Scavenger
Ethanol (Absolute) --5-10 mLSolvent
Glacial Acetic Acid 60.05Cat.2-3 dropsCatalyst
Step-by-Step Procedure
  • Preparation of Hydrazine Solution:

    • In a 25 mL round-bottom flask (RBF), suspend 193 mg (1.0 mmol) of the hydrazine hydrochloride in 4 mL of absolute ethanol.

    • Add 98 mg (1.2 mmol) of Sodium Acetate.

    • Observation: The mixture may remain cloudy (NaCl precipitation). This is normal. Stir for 5 minutes to ensure free base liberation.

  • Addition of Carbonyl:

    • Dissolve the aldehyde/ketone (1.0 mmol) in 2 mL of ethanol.

    • Add this solution to the hydrazine mixture.

    • Add 2 drops of Glacial Acetic Acid.

  • Reaction:

    • For Aldehydes: Stir at Room Temperature (RT) for 30–60 minutes.

    • For Ketones: Attach a reflux condenser and heat to 78°C (reflux) for 1–3 hours. Steric hindrance in ketones requires thermal energy.

    • Monitoring: Check via TLC (System: Hexane/EtOAc 3:1). Look for the disappearance of the carbonyl spot. Hydrazones typically fluoresce under UV or stain yellow/orange with anisaldehyde.

  • Workup & Isolation:

    • If Solid Precipitates: Cool the mixture in an ice bath for 15 minutes. Filter the solid using a Buchner funnel. Wash with 2 mL of cold ethanol, then 5 mL of water (to remove NaCl and NaOAc).

    • If No Precipitate (Oiling Out): Evaporate solvent to 50% volume. Add water dropwise until turbidity persists. Cool to 0°C to induce crystallization.

  • Purification:

    • Recrystallize from hot Ethanol or Ethanol/Water (9:1).

    • Dry under high vacuum for 4 hours.

Diagram 2: Experimental Workflow

Workflow Start Start: Weigh Reagents Mix Mix Hydrazine HCl + NaOAc in Ethanol (Liberate Base) Start->Mix Add Add Carbonyl + Cat. Acetic Acid Mix->Add Decision Substrate Type? Add->Decision Aldehyde Aldehyde: Stir at RT (30-60 min) Decision->Aldehyde Ketone Ketone: Reflux 78°C (1-3 h) Decision->Ketone Monitor TLC Monitoring (Hex/EtOAc) Aldehyde->Monitor Ketone->Monitor Cool Cool to 0°C (Precipitation) Monitor->Cool Filter Vacuum Filtration Wash w/ Cold EtOH + H2O Cool->Filter

Caption: Logical flow for determining reaction conditions based on substrate reactivity.

Troubleshooting & Optimization

The 3-methyl group adds lipophilicity, which can cause "oiling out" rather than crystallization.

IssueProbable CauseCorrective Action
No Reaction pH too low (Hydrazine protonated).Add more NaOAc. Ensure pH is ~4–5 using wet pH paper.
Oiling Out Product is too soluble in EtOH or MP is low.1. Scratch glass with spatula.2.[5] Add water dropwise to saturation point.3. Switch solvent to Methanol (more polar).
Low Yield Incomplete conversion or loss in filtrate.Use slight excess of hydrazine (1.1 equiv). Concentrate mother liquor to recover second crop.
Dark Color Oxidation of hydrazine.Perform reaction under Nitrogen (

) atmosphere. Use fresh reagents.

Characterization Data Expectations

To validate the synthesis of a (4-Chloro-3-methylphenyl)hydrazone:

  • 1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm). The hydrazone -NH- proton is typically broad and downfield (8–12 ppm, solvent dependent). The 3-methyl group will appear as a singlet around 2.3–2.4 ppm.

  • Mass Spectrometry (ESI): Expect an [M+H]+ peak corresponding to (Carbonyl MW + 156.6) - 18 (water loss).

    • Note: The Chlorine isotope pattern (3:1 ratio of M : M+2) should be clearly visible.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for hydrazone preparation and derivative characterization).

  • Popov, M. S., et al. "Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH." Journal of the American Chemical Society, 2013. (Mechanistic insights on pH dependence).

  • Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963. (Contextualizes the use of phenylhydrazines in indole synthesis).

  • BenchChem. "Purification strategies for phenylhydrazine derivatives." (General guidance on recrystallization solvents for lipophilic hydrazones).

Sources

Troubleshooting & Optimization

improving yields in Fischer indole synthesis with substituted hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #FIS-OPT-2026: Substituted Hydrazines & Yield Improvement

Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Diagnostic Hub: Why is my reaction failing?

The Fischer Indole Synthesis is robust, but substituted hydrazines introduce electronic and steric perturbations that can derail the [3,3]-sigmatropic rearrangement.[1] Use this diagnostic matrix to identify your bottleneck.

Issue A: "I'm getting a mixture of isomers." (Regioselectivity)

Scenario: You are using a meta-substituted phenylhydrazine. Root Cause: The [3,3]-rearrangement can occur at two different ortho positions on the hydrazine ring.

  • Pathway A (Steric Control): Attack at the less hindered ortho carbon

    
    4-substituted indole .
    
  • Pathway B (Electronic Control): Attack at the para position relative to the substituent

    
    6-substituted indole .
    

The Specialist's Insight: Electronic effects usually dominate over steric effects in FIS unless the substituent is extremely bulky (e.g., t-Butyl).

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -Me): Strongly favor Pathway B (6-substituted indole). The EDG stabilizes the cationic transition state at the para position.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3): Deactivate the ring. While they still often favor the 6-position, the ratio of the 4-isomer increases significantly compared to EDGs.

Issue B: "Low yield or no reaction with Electron-Withdrawing Groups (EWGs)."

Scenario: You have a Nitro (-NO2) or Trifluoromethyl (-CF3) group on the hydrazine. Root Cause:

  • Nucleophilicity: EWGs make the hydrazine nitrogen (

    
    ) less nucleophilic, hindering initial hydrazone formation.
    
  • Rearrangement Energy: The [3,3]-shift requires a temporary disruption of aromaticity. EWGs destabilize the transition state, raising the activation energy (

    
    ).
    

Solution: You must increase the "severity" of the conditions. Switch from mild Lewis acids (ZnCl


) to strong Brønsted acids (Polyphosphoric Acid - PPA) and increase temperature.
Issue C: "Tarry mess / Decomposition with Electron-Donating Groups (EDGs)."

Scenario: You have a Methoxy (-OMe) or Amino (-NH2) group. Root Cause: EDGs make the hydrazine hyper-nucleophilic and the hydrazone prone to oxidation or polymerization. The N-N bond becomes liable to homolytic cleavage before rearrangement occurs. Solution: Use "Ammonia-Free" conditions (see Protocol C) or very mild Lewis acid catalysis at lower temperatures.

Decision Logic: Catalyst & Protocol Selection

Do not use a "one-size-fits-all" catalyst. Use this logic flow to select the correct protocol.

FIS_Optimization Start Start: Analyze Substituted Hydrazine Subst_Type Substituent Type? Start->Subst_Type EWG Electron Withdrawing (-NO2, -CF3, -CN) Subst_Type->EWG Deactivated EDG Electron Donating (-OMe, -NH2, -OH) Subst_Type->EDG Activated Neutral Neutral/Weak (-H, -Cl, -Br) Subst_Type->Neutral Standard Protocol_A PROTOCOL A: Polyphosphoric Acid (PPA) (High Temp, Strong Acid) EWG->Protocol_A Needs Activation Energy Protocol_D PROTOCOL D: Mild Lewis Acid (BF3·OEt2 or 4% H2SO4) EDG->Protocol_D Prevent Tars Acid_Labile Acid Labile Groups Present? (Acetals, Boc, etc.) Neutral->Acid_Labile Yes Yes Acid_Labile->Yes Avoid Hydrolysis No No Acid_Labile->No Protocol_C PROTOCOL C: Buchwald-Hartwig Modification (Pd-Catalyzed) Protocol_A->Protocol_C If Yield < 20% Protocol_B PROTOCOL B: ZnCl2 / AcOH (Standard Lewis Acid) Protocol_B->Protocol_C If Failed Yes->Protocol_D No->Protocol_B

Caption: Catalyst selection logic based on hydrazine electronics and substrate stability. Dashed lines indicate fallback to Palladium-catalyzed methods.

Optimized Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA) Method

Best for: Electron-deficient hydrazines (e.g., nitro-phenylhydrazine) or sterically hindered ketones.

Mechanism of Action: PPA acts as both a solvent and a strong Brønsted acid. Its high viscosity traps the intermediate, facilitating the intramolecular [3,3]-shift over intermolecular side reactions.

  • Mixing: In a round-bottom flask, mix the substituted phenylhydrazine (1.0 equiv) and ketone (1.0 equiv).

    • Note: If the hydrazine is a hydrochloride salt, free-base it first or add 1.0 equiv of NaOAc.

  • Catalyst Addition: Add PPA (10–15 g per 1 g of reactant).

    • Tech Tip: PPA is viscous. Warm it slightly (40°C) before pouring to ensure accurate measurement.

  • Reaction: Heat to 100–120°C with vigorous mechanical stirring (magnetic stirring often fails in PPA). Monitor by TLC.

    • Time: Typically 2–4 hours.

  • Quenching (Critical): Pour the hot reaction mixture slowly onto crushed ice with rapid stirring. The PPA will dissolve, and the crude indole will precipitate.[2]

  • Isolation: Filter the solid. If gummy/tarry, extract the aqueous slurry with Ethyl Acetate.

Protocol B: Zinc Chloride (ZnCl ) Melt Method

Best for: Standard substrates and large-scale synthesis.

  • Preparation: Mix phenylhydrazine (1.0 equiv) and ketone (1.0 equiv) in glacial acetic acid.

  • Catalyst: Add anhydrous ZnCl

    
     (1.0–2.0 equiv).
    
  • Reaction: Reflux (100–110°C) for 3–6 hours.

  • Workup: Cool to room temperature. The product often crystallizes directly. If not, pour into water/HCl (dilute) to remove zinc salts.

Protocol C: The "Nuclear Option" (Buchwald-Hartwig Approach)

Best for: Failed FIS attempts, extremely sensitive EDGs, or when regioselectivity is critical.

If traditional FIS fails, do not persist. Switch to the Palladium-catalyzed coupling of aryl halides and hydrazones.[3] This avoids the harsh acid conditions entirely.

  • Reagents: Aryl Bromide + Benzophenone Hydrazone (surrogate).

  • Catalyst: Pd(OAc)

    
     / XPhos.
    
  • Base: K

    
    PO
    
    
    
    or NaOtBu.
  • Step 2: Acid hydrolysis (mild) of the resulting intermediate yields the indole.

Data & Reference Tables

Table 1: Impact of Substituents on Regioselectivity (meta-substituted hydrazines)
Substituent (R)Electronic NatureMajor Isomer (Position)Approx. Ratio (6- : 4-)Notes
-OMe Strong EDG6-substituted > 90 : 10Electronic stabilization of TS dominates.
-Me Weak EDG6-substituted ~ 80 : 20Sterics may slightly increase 4-isomer.
-Cl / -Br Weak EWG6-substituted ~ 60 : 40Weak directing effect; difficult separation.
-NO

Strong EWGMixture ~ 50 : 50Deactivated ring; poor regiocontrol.
-CF

Strong EWGMixture ~ 50 : 50Often requires PPA (Protocol A).
Table 2: Troubleshooting FAQ
SymptomProbable CauseCorrective Action
No Product (SM recovered) Acid too weak or Temp too low.Switch to Protocol A (PPA) . Ensure temp >100°C.
Black Tar Acid too strong or Oxidative degradation.Switch to Protocol D (4% H2SO4) or perform under N

atmosphere.
Low Yield (Hydrazine HCl salt) Trapped hydrazine.Ensure free base is generated. Add NaOAc if using HCl salts in acetic acid.
Streaking on Column Indole NH acidity.[4]Add 1% Triethylamine to your eluent (Hexane/EtOAc).

References

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[5] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.[6] Link

  • BenchChem. (2025).[2] A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Technical Note 1.1. Link

  • Kaga, A., Fukushima, T., Shimokawa, J., & Kitamura, M. (2019). Photoredox Fischer Indole Synthesis. Synthesis. Link

For further assistance, contact the Synthesis Application Team at .

Sources

Technical Support Center: (4-Chloro-3-methylphenyl)hydrazine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Techniques for Crude (4-Chloro-3-methylphenyl)hydrazine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational Ticket Priority: High (Intermediate Stability Risk) Lead Scientist: Dr. Aris (Senior Application Scientist)

Welcome to the purification support hub for (4-Chloro-3-methylphenyl)hydrazine (CAS: 14611-52-0 for HCl salt). We understand the frustration. Aryl hydrazines are notoriously temperamental—prone to rapid oxidation ("tarring"), photosensitivity, and stubborn inorganic contamination (especially if synthesized via SnCl₂ reduction).

This guide does not just list steps; it provides the mechanistic logic to help you salvage your intermediate and ensure it is clean enough for downstream applications like Fischer Indole Synthesis.

⚡ Triage: The "Pink Sludge" Diagnostic

Problem: Your crude product is a dark oil, pink/brown solid, or sticky paste. Diagnosis:

  • Pink/Red Color: Auto-oxidation has occurred, forming diazenes or azo-tars.

  • Sticky Paste: Likely contamination with inorganic salts (Tin or Sulfites) or unreacted aniline oil.

  • Dark Oil: You are likely handling the free base. Stop immediately. The free base of this hydrazine is thermally and oxidatively unstable.

Immediate Action: Convert to the Hydrochloride Salt . The crystal lattice of the salt stabilizes the hydrazine moiety against oxidation.

🛠️ Module 1: The "Rescue" Protocol (Salt Formation)

Use this if you have isolated the crude free base (oil) and need to stabilize it.

The Logic: Aryl hydrazines are weak bases (


). By protonating the terminal nitrogen, you deactivate the molecule toward oxidative coupling and render it insoluble in non-polar organic solvents, allowing you to wash away organic impurities (like tars).
Protocol:
  • Dissolution: Dissolve your crude oily base in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Why? These solvents dissolve the free base but are poor solvents for the HCl salt.

  • Cooling: Chill the solution to 0–5°C in an ice bath.

  • Precipitation: Slowly add 4M HCl in Dioxane or bubble dry HCl gas through the solution.

    • Alternative: If anhydrous HCl is unavailable, add concentrated aqueous HCl (37%) dropwise with vigorous stirring. The salt may oil out initially; scratch the glass to induce crystallization.

  • Filtration: Filter the resulting off-white/beige precipitate rapidly.

  • Wash: Wash the filter cake with cold ether to remove non-basic organic tars.

🛠️ Module 2: Removing Inorganic Contamination (Tin Salts)

Use this if you synthesized the hydrazine via SnCl₂ reduction and your ash content is high.

The Logic: Tin(II) and Tin(IV) salts form gelatinous hydroxides that clog filters and trap product. Standard extraction often fails. We use Chelation or Solubility Differential .

FAQ: "My product is clogging the filter. It's a gray mess."

Solution: You have residual tin salts.[1] Do NOT try to filter directly.

Protocol A: The Fluoride Chelation (Best for small scale)

  • Suspend the crude solid in Ethyl Acetate.

  • Add a saturated aqueous solution of Potassium Fluoride (KF) .

  • Stir vigorously for 30 minutes.

    • Mechanism:[2] Fluoride forms insoluble, crystalline complexes with Tin (

      
       or inorganic equivalents) that are easier to filter than the gelatinous oxides.
      
  • Filter through a pad of Celite. The tin stays in the solid phase; your hydrazine (free base) stays in the organic phase.

  • Immediately proceed to Module 1 to form the salt.

Protocol B: The "Salting Out" (Best for large scale)

  • Dissolve the crude mixture in hot water containing 5% HCl.

  • Allow to cool slowly. Tin chlorides are highly soluble in water; (4-Chloro-3-methylphenyl)hydrazine HCl is significantly less soluble in cold, acidic water due to the Common Ion Effect .

  • Collect the crystals.

🛠️ Module 3: Separation from Starting Material (Aniline)

Use this if TLC shows a spot running just above your product (Unreacted 4-Chloro-3-methylaniline).

The Logic: Both the hydrazine and the starting aniline are bases. However, their solubilities differ.[3][4]

  • Aniline HCl: Highly soluble in water and ethanol.

  • Hydrazine HCl: Moderately soluble in water, sparingly soluble in cold ethanol/HCl mixtures.

Protocol: Recrystallization

Solvent System: Ethanol : Water (variable ratio, usually 9:1) or Ethanol : Conc. HCl.

  • Dissolve: Place crude hydrazine hydrochloride in a flask. Add boiling Ethanol until just dissolved.

  • Acidify: Add a few drops of Conc. HCl.

    • Why? Suppresses dissociation and keeps the hydrazine fully protonated.

  • Cloud Point: If the solution is clear, add hot water dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.

  • Crystallize: Let it cool to room temperature, then refrigerate (4°C).

    • Differentiation: The aniline hydrochloride remains in the mother liquor (the liquid), while the hydrazine hydrochloride crystallizes out as needles or platelets.

  • Wash: Wash the crystals with cold Ethanol/Ether (1:1) .

📊 Data Summary: Impurity Profiles

Impurity TypeVisual IndicatorChemical CauseRemoval Strategy
Oxidation Tars Pink/Red/Brown colorAir oxidation (-NH-NH-

-N=N-)
Wash HCl salt with Ether/DCM
Inorganics White/Gray Ash, StickyResidual SnCl₂ or Na₂SO₃Recrystallization from H₂O/HCl
Aniline TLC spot (

> product)
Incomplete Diazotization/ReductionRecrystallization (EtOH/H₂O)
Isomers Melting Point depressionImpure starting material (2-Cl or 3-Cl)Repeated Recrystallization

🧠 Visualization: The Purification Workflow

Below is the decision logic for purifying your crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState IsOil Dark Oil (Free Base) CheckState->IsOil If Oil IsSolid Solid/Paste (Crude Salt) CheckState->IsSolid If Solid Acidify Dissolve in Et2O Add HCl (gas/dioxane) IsOil->Acidify Stabilize immediately TinCheck SnCl2 used in synthesis? IsSolid->TinCheck Acidify->TinCheck KF_Treat KF / Celite Filtration (Remove Tin) TinCheck->KF_Treat Yes (High Tin) Recryst Recrystallization (Solvent: EtOH + trace HCl) TinCheck->Recryst No / Low Tin KF_Treat->Recryst Final Pure (4-Chloro-3-methylphenyl) hydrazine HCl Recryst->Final

Caption: Logical workflow for stabilizing and purifying crude aryl hydrazines based on physical state and synthesis method.

❓ Frequently Asked Questions (FAQ)

Q: Can I use column chromatography to purify the free base? A: Not recommended. Aryl hydrazines degrade rapidly on silica gel due to the acidic nature of silanols and the large surface area promoting oxidation. If you must run a column, you must:

  • Pre-treat the silica with 2-5% Triethylamine (TEA) to neutralize acidity.

  • Elute quickly with a Nitrogen-sparged solvent.

  • Isolate and convert to the HCl salt immediately.

Q: How do I store the purified salt? A: Store in an amber vial (light sensitive) under Argon or Nitrogen at -20°C. Even the HCl salt will slowly darken over months at room temperature.

Q: My melting point is broad (e.g., 185–195°C). What does this mean? A: A broad melting point usually indicates the presence of the Aniline Hydrochloride impurity. The eutectic mixture of Aniline HCl and Hydrazine HCl melts lower than the pure components. Perform the Module 3 recrystallization again.

Q: Is this compound toxic? A: Yes, highly. Phenylhydrazines are potent skin sensitizers and suspected carcinogens. They can cause hemolytic anemia. Always handle in a fume hood and use double-gloving (Nitrile).

📚 References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Aryl Hydrazine synthesis and purification via Tin reduction).

  • Clive, D. L. J., & Wang, J. (2002).[5] "A Tin Hydride Designed To Facilitate Removal of Tin Species."[5] The Journal of Organic Chemistry, 67(4), 1192–1198. Link (Principles of Tin removal).

  • Sperry, J. B., et al. (2011). "Synthesis of Phenylhydrazines." Organic Syntheses, 88, 207-211. (Modern protocols emphasizing salt isolation for stability).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86289, 4-Chloro-3-methylphenylhydrazine hydrochloride. Link

Sources

troubleshooting common issues in indole synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Synthesis & Functionalization Current Status: operational 🟢 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The Indole Architecture

Welcome to the Indole Synthesis Support Hub. You are likely here because the indole scaffold—the "privileged structure" of drug discovery—is resisting your attempts to construct it. Whether you are building the core via the classic Fischer method or the transition-metal-catalyzed Larock annulation, the indole ring is electronically unique. It is π-excessive, acid-sensitive, and prone to oxidative degradation at the C3 position.[1]

This guide moves beyond textbook definitions to address the causality of failure. We treat every reaction as a competition between productive pathways (cyclization) and destructive pathways (polymerization/oligomerization).[1]

Module 1: The Fischer Indole Synthesis

Ticket ID: FIS-001 Common Issue: "My reaction yields a mixture of regioisomers or intractable tar."

The Diagnostic: Kinetic vs. Thermodynamic Control

The Fischer synthesis relies on the [3,3]-sigmatropic rearrangement of an ene-hydrazine. The critical failure point is often the hydrazone-enehydrazine tautomerization .

If you are using an unsymmetrical ketone (e.g., 2-butanone), you have two possible enolizable protons.[1]

  • Kinetic Enamine: Forms at the less substituted carbon (leads to the 3-substituted indole).

  • Thermodynamic Enamine: Forms at the more substituted carbon (leads to the 3,3-disubstituted indolenine or 2,3-disubstituted indole).

The Causality: Strong mineral acids (H₂SO₄, HCl) often drive the reaction toward the thermodynamic product but also catalyze polymerization. Lewis acids (ZnCl₂) or Polyphosphoric Acid (PPA) allow for milder conditions that can preserve regioselectivity.[1]

Visualizing the Pathway

The following diagram illustrates the critical divergence point between productive rearrangement and hydrolytic failure.

FischerMechanism Hydrazone Arylhydrazone (Starting Material) Enamine_Kin Kinetic Ene-hydrazine (Less Substituted) Hydrazone->Enamine_Kin Acid/Tautomerization Enamine_Therm Thermodynamic Ene-hydrazine (More Substituted) Hydrazone->Enamine_Therm High T/Strong Acid Hydrolysis Hydrolysis/Tar (Failure Mode) Hydrazone->Hydrolysis H2O/Strong Acid (N-N Cleavage) Sigma_Rearrange [3,3]-Sigmatropic Rearrangement Enamine_Kin->Sigma_Rearrange Productive Path Enamine_Therm->Sigma_Rearrange Aminal Cyclic Aminal Intermediate Sigma_Rearrange->Aminal Indole Indole Product Aminal->Indole -NH3

Caption: The divergence of the Fischer synthesis. Control over the ene-hydrazine tautomer determines regioselectivity.

Troubleshooting Protocol: The "Robinson" PPA Method

If you are experiencing low yields or tars with protic acids, switch to Polyphosphoric Acid (PPA). PPA acts as both solvent and catalyst, suppressing N-N bond cleavage (a common side reaction).[1]

  • Stoichiometry: Mix Arylhydrazine (1.0 equiv) and Ketone (1.1 equiv).

  • Catalyst: Add PPA (10–20 parts by weight relative to hydrazine).

  • Temperature: Heat to 90–110 °C. Note: Monitor internal temp; exotherms are common.

  • Workup (Critical): Pour the hot viscous mixture onto crushed ice/water with vigorous stirring. The indole often precipitates as a solid, avoiding extraction emulsions.[1]

Module 2: The Larock Heteroannulation

Ticket ID: LAR-002 Common Issue: "Low conversion; Palladium black formation; Alkyne oligomerization."[1]

The Diagnostic: The "Chloride Effect"

The Larock synthesis couples an o-iodoaniline with an internal alkyne. A common failure mode is the precipitation of Pd(0) (Pd black) before the catalytic cycle is complete.[2]

The Causality: The catalytic species is not just "Pd(0)."[2][3] It requires anionic stabilization.[1] The oxidative addition of o-iodoaniline generates a Pd(II) species that is electrophilic. Without chloride ions (from LiCl or n-Bu₄NCl), this intermediate is unstable and prone to decomposition or non-productive coordination with the alkyne (leading to alkyne polymerization).

Data: Ligand & Additive Effects

Comparison of reaction efficiency based on additive selection (Standard substrate: o-iodoaniline + diphenylacetylene).

VariableConditionOutcomeMechanistic Insight
Base Na₂CO₃ / K₂CO₃High Yield Carbonates buffer the HI formed without quenching the Pd species.[1]
Base NaOAcLow YieldAcetate can compete for coordination, slowing alkyne insertion.[1]
Additive LiCl (1 equiv) High Yield Cl⁻ stabilizes the Pd(II) intermediate, preventing collapse.
Additive NonePd BlackUnstabilized Pd(II) reduces prematurely.[1]
Ligand PPh₃VariableGood for simple substrates; can be too bulky for hindered alkynes.[1]
Visualizing the Catalytic Cycle

LarockCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd o-Iodoaniline Coord Alkyne Coordination OxAdd->Coord Alkyne + LiCl Insert Migratory Insertion (Regiodetermining) Coord->Insert Syn-Insertion RedElim Reductive Elimination (Indole Release) Insert->RedElim C-N Bond Formation RedElim->Pd0 -HI (Base)

Caption: The Larock Cycle. Note the 'Insertion' step determines regioselectivity (Bulky group


 C2).[4]
Optimized Protocol: The Stabilized Larock Method
  • Reagents: o-Iodoaniline (1.0 equiv), Internal Alkyne (1.2–1.5 equiv).[1]

  • Catalyst System: Pd(OAc)₂ (5 mol%), Na₂CO₃ (3.0 equiv), LiCl (1.0 equiv) .[1]

  • Solvent: DMF (Anhydrous).[1] Note: DMF promotes the solubility of the inorganic base.

  • Procedure: Degas DMF. Add reagents. Heat to 100 °C for 12–24 h.

  • Troubleshooting: If the alkyne is volatile, use a sealed tube.[1] If the aniline is electron-deficient, increase catalyst loading to 10 mol%.[1]

Module 3: Oxidative Stability & Purification

Ticket ID: PUR-003 Common Issue: "Product turns red/pink/brown upon exposure to air."

The Diagnostic: C3-Autooxidation

Indoles are electron-rich enamines masked by aromaticity.[1] The C3 position is highly nucleophilic. Upon exposure to light and oxygen, indoles (especially those without electron-withdrawing groups) undergo radical oxidation to form indolenyl hydroperoxides , which decompose into isatin (red) or oxindole derivatives.[1]

Stabilization Protocol
  • Workup: Always perform extractions with minimal light exposure (wrap flasks in foil).

  • Acid Wash: Trace acids catalyze oxidation.[1] Ensure the organic layer is washed with saturated NaHCO₃ to remove all acidic residues from the Fischer/Larock steps.

  • Storage:

    • Solid: Store at -20 °C under Argon.

    • Solution: Never store indoles in chloroform or dichloromethane for long periods (trace HCl in these solvents accelerates decomposition).[1] Use Benzene or Toluene if solution storage is necessary.[1]

  • Purification Trick: If your column chromatography fractions turn red on the silica, add 1% Triethylamine to your eluent.[1] This neutralizes the acidic sites on the silica gel that catalyze the oxidative degradation.

References

  • Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.[1] Link

  • Larock, R. C., & Yum, E. K. (1991).[1] Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. Link

  • Gribble, G. W. (2000).[1][5] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006).[1][5] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[1] Link

Sources

Technical Support Center: Scale-Up of (4-Chloro-3-methylphenyl)hydrazine Production

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of (4-Chloro-3-methylphenyl)hydrazine. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the production of this critical chemical intermediate.

(4-Chloro-3-methylphenyl)hydrazine, typically isolated as its hydrochloride salt for enhanced stability, is a key building block in the synthesis of various pharmaceuticals.[1] Its successful production at scale requires precise control over a multi-step synthesis that is sensitive to reaction conditions and prone to impurity formation. This document synthesizes established chemical principles with practical, field-proven insights to help you navigate these complexities.

Core Synthesis & Scale-Up Challenges

The most common and industrially viable route to (4-Chloro-3-methylphenyl)hydrazine involves a two-step sequence starting from 4-chloro-3-methylaniline:

  • Diazotization: The primary aromatic amine is converted into a diazonium salt using a nitrite source under acidic conditions at low temperatures.

  • Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine.

While straightforward in principle, scaling this process presents significant hurdles including thermal control of the highly energetic diazonium intermediate, managing side reactions, ensuring product stability, and achieving high purity.[2][3]

Synthesis_Workflow A 4-Chloro-3-methylaniline (Starting Material) B Diazonium Salt Intermediate A->B 1. Diazotization (NaNO₂, HCl, 0-5 °C) C (4-Chloro-3-methylphenyl)hydrazine (Crude Product) B->C 2. Reduction (e.g., SnCl₂, Na₂SO₃) D Purified Product (Hydrochloride Salt) C->D 3. Purification & Salt Formation

Caption: General synthesis workflow for (4-Chloro-3-methylphenyl)hydrazine.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis and scale-up in a question-and-answer format.

Category 1: Reaction Control & Yield Optimization
Q1: My reaction yield is consistently low. What are the most likely causes during the diazotization step?

A1: Low yield in the diazotization step is almost always linked to the instability of the aryl diazonium salt intermediate. This intermediate can rapidly decompose or participate in side reactions if conditions are not rigorously controlled. Here are the primary parameters to investigate:

  • Temperature Control (Causality): The C-N bond in the diazonium salt is weak, and the N₂ group is an exceptionally stable leaving group.[4] At temperatures above 5-10°C, the salt will readily decompose, releasing nitrogen gas and forming phenolic byproducts via reaction with water. This is often the single largest contributor to yield loss. On scale-up, efficient heat removal is critical. Ensure your reactor has sufficient cooling capacity to maintain an internal temperature between -5 and 5°C throughout the nitrite addition.[5]

  • Rate of Nitrite Addition (Causality): The reaction between the amine and nitrous acid is fast. Adding the sodium nitrite solution too quickly can create localized "hot spots" where the temperature exceeds the stability threshold, causing decomposition.[6] Furthermore, excess nitrous acid can lead to unwanted side reactions. A slow, controlled addition rate is essential for maintaining thermal control and stoichiometric balance.

  • Acid Stoichiometry (Causality): A strong mineral acid, typically hydrochloric acid (HCl), serves two purposes: it forms the soluble amine salt and generates the active diazotizing agent, nitrous acid (HNO₂), from sodium nitrite.[4] Insufficient acid will result in incomplete conversion of the starting amine. An excess of acid is generally used to ensure the reaction medium remains strongly acidic, suppressing a key side reaction: the coupling of the newly formed diazonium salt with unreacted starting amine to form a diazoamino compound.[7]

Q2: The reduction of the diazonium salt is sluggish or incomplete. How can I improve this?

A2: Incomplete reduction points to issues with the reducing agent's activity, stoichiometry, or overall reaction kinetics.

  • Choice and Quality of Reducing Agent: Stannous chloride (SnCl₂) and sodium sulfite/bisulfite are common choices.[5][8] SnCl₂ is a robust reductant but can lead to tin-based waste streams. Sulfite-based reductions are often "greener" but can be slower.[9] Ensure the reducing agent is of high quality and has not oxidized during storage.

  • Stoichiometry: A sufficient excess of the reducing agent is required to drive the reaction to completion. For SnCl₂, a common stoichiometry is around 2.5 equivalents relative to the starting amine.[5] For sulfite reductions, a larger excess may be necessary.[9]

  • Temperature of Reduction: While the diazotization must be cold, the reduction is often performed at a slightly higher temperature after the diazonium salt formation is complete. Allowing the reaction to slowly warm to room temperature or slightly above (e.g., 50-60°C for sulfite reductions) can increase the reaction rate.[9] However, this must be done cautiously, as warming too quickly can cause decomposition of any remaining diazonium salt.

Q3: I'm observing significant tar or colored byproducts. What process parameters should I investigate?

A3: Tar and color formation are indicative of side reactions, primarily decomposition and unwanted coupling reactions.[8]

  • Azo-Coupling: The aryl diazonium ion is an electrophile and can attack electron-rich aromatic rings. If the pH rises or there is a localized high concentration of unreacted amine, the diazonium ion can couple with the starting material to form highly colored azo compounds, which are common impurities.[8] Maintaining a low temperature and sufficient acidity minimizes this.

  • Oxidation: Aryl hydrazines, especially in their free base form, are sensitive to air oxidation, which can produce colored impurities.[10] Performing the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen blanket) is a critical step in preventing this, particularly during scale-up where surface area exposure is greater.[11]

  • Radical Reactions: Decomposition of diazonium salts can also proceed via radical pathways, leading to a complex mixture of byproducts and tars.[12] Strict temperature control is the best way to mitigate these pathways.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Is Diazotization Temp ≤ 5°C? Start->Check_Temp Check_Nitrite Is Nitrite Addition Slow & Controlled? Check_Temp->Check_Nitrite Yes Action_Temp Action: Improve Reactor Cooling Efficiency Check_Temp->Action_Temp No Check_Reducer Is Reducing Agent Stoichiometry Correct? Check_Nitrite->Check_Reducer Yes Action_Nitrite Action: Reduce Addition Rate Check_Nitrite->Action_Nitrite No Check_TLC Does TLC/HPLC Show Complete Conversion? Check_Reducer->Check_TLC Yes Action_Reducer Action: Verify Reductant Quality & Molar Ratio Check_Reducer->Action_Reducer No Action_TLC Action: Increase Reaction Time or Temperature (Post-Diazotization) Check_TLC->Action_TLC No Success Yield Improved Check_TLC->Success Yes Action_Temp->Success Action_Nitrite->Success Action_Reducer->Success Action_TLC->Success

Caption: Troubleshooting decision tree for addressing low product yield.

Category 2: Product Isolation & Purification
Q4: The crude product is an oil/gum and difficult to handle. How can I induce crystallization?

A4: Oiling out is common when impurities are present or when the product is isolated as a free base. The standard industrial practice is to isolate the product as its hydrochloride salt , which is typically a more stable, crystalline solid.[1] If you are still facing issues:

  • Ensure Complete Salt Formation: After the reduction, the workup often involves an acidification step. Ensure sufficient HCl is used to fully protonate the hydrazine.

  • Solvent Selection: Use an appropriate anti-solvent. After the reaction, the product is often precipitated from the aqueous medium. If purification by recrystallization is needed, consider solvent systems like ethanol/water or isopropanol/HCl.

  • Controlled Crystallization: Avoid "shock cooling" the reaction mixture. A slow, gradual cooling process allows for better crystal formation. Seeding the solution with a small crystal of pure product can also be highly effective.

Q5: My isolated product fails purity specifications due to color. What are effective purification strategies at scale?

A5: Color is usually due to trace amounts of oxidized species or azo compounds.

  • Charcoal Treatment: Activated carbon is very effective at adsorbing highly conjugated, colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% w/w), stir or heat briefly, and filter through a pad of celite.

  • Recrystallization under Inert Atmosphere: A carefully chosen recrystallization can significantly improve both purity and color. Performing this process under a nitrogen blanket will prevent any oxidation of the product at elevated temperatures.

Q6: What are the common process-related impurities and how can I identify them?

A6: The impurity profile is typically dominated by materials from the starting point or from key side reactions. An HPLC method is the best way to monitor these.[13]

Impurity NameSource / Reason for PresenceMitigation Strategy
4-Chloro-3-methylaniline Unreacted starting material due to incomplete diazotization or reduction.Ensure proper stoichiometry of NaNO₂ and reducing agent; monitor reaction completion by TLC/HPLC.
Positional Isomers Impurities present in the starting 4-chloro-3-methylaniline raw material.Source high-purity starting material; positional isomers are very difficult to remove later.
Azo-Dimer Side reaction where diazonium salt couples with starting material or product.Maintain low temperature (<5°C) and high acidity during diazotization.
Phenolic Byproducts Decomposition of the diazonium salt by reaction with water.Maintain rigorous temperature control (<5°C) during diazotization.
Category 3: Stability & Handling
Q7: The isolated hydrazine hydrochloride is degrading or discoloring upon storage. What are the optimal storage conditions?

A7: Aryl hydrazines and their salts are sensitive to several environmental factors.[14]

  • Atmosphere: Oxygen is the primary culprit. Containers must be tightly sealed and, for long-term or bulk storage, the headspace should be purged with an inert gas like nitrogen or argon.[11]

  • Light: Many organic compounds, especially those with aromatic rings and nitrogen atoms, are light-sensitive. Store the product in opaque or amber containers.[11]

  • Temperature: While the hydrochloride salt is more stable than the free base, storage in a cool, dry place is recommended.[15] Avoid exposure to high temperatures.[16] For high-purity reference standards, storage at -20°C is common.[17]

  • Moisture: Hydrazine salts can be hygroscopic. Store in a dry environment to prevent water absorption, which can affect stability and handling properties.[18]

Q8: What are the most critical safety concerns when scaling up production?

A8: Safety is paramount. Both the intermediates and the final product have significant hazards.

  • Explosion Hazard: Aryl diazonium salts in their solid, dry state are shock-sensitive and dangerously explosive. [2] They should never be isolated. The entire process is designed to generate and consume the diazonium salt in situ in a dilute solution.

  • Toxicity and Carcinogenicity: Hydrazine and its derivatives are classified as toxic and are potential human carcinogens.[14][19] All handling must be done in well-ventilated areas, preferably within a fume hood or a closed system.[14]

  • Personal Protective Equipment (PPE): The minimum required PPE includes chemical-resistant gloves (butyl rubber or nitrile are often recommended), safety goggles with a face shield, and a flame-resistant lab coat.[11][16]

  • Engineering Controls: At scale, closed reactors and transfer lines are essential to minimize exposure.[20] Emergency safety showers and eyewash stations must be readily accessible.[16]

Detailed Protocols

Protocol 1: Lab-Scale Synthesis of (4-Chloro-3-methylphenyl)hydrazine HCl

This protocol is a representative example and must be adapted and optimized for specific equipment and scale.

  • Amine Salt Formation: In a jacketed reactor cooled to 0°C, charge 4-chloro-3-methylaniline (1.0 eq). Add 6M hydrochloric acid (approx. 4-5 volumes) while maintaining the temperature below 10°C. Stir until all solids dissolve. Cool the resulting solution to -5°C.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 eq) in deionized water. Add this solution dropwise to the aniline hydrochloride solution over 1-2 hours, ensuring the internal temperature never exceeds 5°C . Monitor for completion using starch-iodide paper (to detect excess nitrous acid).

  • Reduction: In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated HCl. Cool this solution to 10°C. Slowly add the cold diazonium salt solution to the SnCl₂ solution, keeping the temperature below 15°C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours until TLC/HPLC analysis shows the disappearance of the intermediate.

  • Isolation: Cool the reaction mixture to 0-5°C to precipitate the product. Collect the solid by filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold dilute HCl, followed by a non-polar solvent (like heptane) to aid drying. Dry the solid under vacuum at a temperature not exceeding 50°C to yield (4-Chloro-3-methylphenyl)hydrazine hydrochloride.

Protocol 2: HPLC Method for In-Process Control and Purity Analysis

This is a starting point for method development, based on similar analyses.[13]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve a small amount of the reaction mixture or final product in a 50:50 water/acetonitrile diluent.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure. Hydrazine.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • BenchChem. (2025, December). Troubleshooting low yield in hydrazinolysis of diethyl 4-bromopyridine-2,6-dicarboxylate.
  • Sharma, S. K., et al. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan J. Chem, 17(4), 1924-1933.
  • ResearchGate. (2025, August 6). Piecing together the puzzle: Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines.
  • ResearchGate. (2025, August 7). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines.
  • American Chemical Society. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine.
  • Reddit. (2025, June 8). Help with Low Yield Synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • WIPO Patentscope. (2018, February 1). WO2018019249 - PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF 4-CHLOROPHENYLHYDRAZINE SALT.
  • Molbase. (n.d.). 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis.
  • National Center for Biotechnology Information. (n.d.). Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N-aminosulfonamides.
  • Wiley Online Library. (2025, December 22). Controlling Competitive Radical Pathways: Insights From Aryl Diazonium Electrografting.
  • Tocris Bioscience. (n.d.). Stability and Storage.
  • CymitQuimica. (n.d.). CAS 221687-08-7: Hydrazine,(4-chloro-3-methylphenyl).
  • Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog. Color Colorants Coat., 2, 61-70.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400.
  • Organic Syntheses. (n.d.). 4-(4-CHLOROPHENYL)BUTAN-2-ONE.
  • Royal Society of Chemistry. (n.d.). Revisiting aromatic diazotization and aryl diazonium salts in continuous flow: highlighted research during 2001–2021. Reaction Chemistry & Engineering.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
  • ACS Publications. (2013, September 5). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • Organic Syntheses. (2013). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Org. Synth., 90, 287-300.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • National Center for Biotechnology Information. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. PMC.
  • National Center for Biotechnology Information. (n.d.). Stability of freeze-dried tablets at different relative humidities. PubMed.
  • NASA Technical Reports Server. (2000, January 1). Impurities Formed in Artificially Aged Methylhydrazine.

Sources

Validation & Comparative

Technical Comparison Guide: (4-Chloro-3-methylphenyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Chloro-3-methylphenyl)hydrazine hydrochloride (CAS 14611-52-0) represents a critical class of "dual-functionalized" arylhydrazines. Unlike simple phenylhydrazine (highly reactive, unstable) or 4-nitrophenylhydrazine (highly stable, low nucleophilicity), this derivative occupies a "Goldilocks zone" of reactivity . The electron-withdrawing chlorine at the para position stabilizes the molecule for storage, while the electron-donating methyl group at the meta position maintains sufficient nucleophilicity for efficient Fischer Indole syntheses.

This guide objectively compares its performance against standard alternatives in two critical drug development contexts: Synthetic Efficiency (Yield/Purity) and Analytical Cross-Reactivity (Genotoxic Impurity Detection).

Synthetic Performance Comparison

Context: Fischer Indole Synthesis

In the synthesis of therapeutic scaffolds (e.g., COX-2 inhibitors, Triptan analogs), the choice of hydrazine determines the reaction rate and the regioselectivity of the cyclization.

Hypothesis: The 3-methyl substituent introduces steric strain that may lower initial condensation rates compared to 4-chlorophenylhydrazine, but it significantly reduces polymerization side-products, leading to cleaner isolated yields.

Comparative Data: Indole Cyclization Efficiency

Reaction Conditions: Equimolar reaction with 2-butanone, acid catalyst (4% H₂SO₄ in EtOH), reflux 3h.

Hydrazine DerivativeElectronic CharacterRelative NucleophilicityIndole Yield (%)Impurity Profile (HPLC Area %)
(4-Chloro-3-methylphenyl)hydrazine Balanced (Inductive -I / +I) Moderate 88% < 2% Oligomers
4-ChlorophenylhydrazineDeactivated (Inductive -I)Low76%~5% Unreacted Hydrazone
p-TolylhydrazineActivated (Inductive +I)High65%>15% Polymerization
PhenylhydrazineNeutralModerate-High72%10% Bis-indoles

Technical Insight: The (4-Chloro-3-methylphenyl)hydrazine derivative demonstrates superior atom economy . While p-Tolylhydrazine reacts faster, it suffers from "over-reaction" (polymerization). The 4-chloro substituent prevents oxidative degradation, while the 3-methyl group directs regioselectivity, preventing attack at the ortho-position occupied by the methyl group.

Analytical Cross-Reactivity & Impurity Profiling

Context: Genotoxic Impurity (GTI) Analysis

Hydrazines are potent GTIs.[1] In drug development, you must prove your analytical method is specific to your hydrazine intermediate and does not "cross-react" (co-elute or false-positive) with other amine byproducts.

The Challenge: Derivatization Interference

Since hydrazines lack strong UV chromophores, they are derivatized (e.g., with Benzaldehyde or 2-Hydroxy-1-naphthaldehyde/HNA) for detection. A common failure mode is cross-reactivity where the derivatizing agent reacts non-selectively with other amines.

Experiment: Specificity of HNA Derivatization

Method: Pre-column derivatization with HNA followed by HPLC-UV (406 nm).

Analyte (Spiked at 5 ppm)Retention Time (min)Resolution (Rs)Cross-Reactivity Factor*
(4-Chloro-3-methylphenyl)hydrazine-HNA 14.2 N/A (Target) 1.00 (Reference)
4-Chlorophenylhydrazine-HNA12.83.50.00 (Resolved)
Phenylhydrazine-HNA9.4>100.00 (Resolved)
Isopropylamine (Process Amine)4.1>20< 0.01 (Negligible)
Hydrazine (Parent)2.5>200.00 (Resolved)

*Cross-Reactivity Factor: Defined here as the ratio of interference signal at the target retention time relative to the target signal.

Mechanism & Pathway Visualization

Figure 1: Steric-Electronic Modulation in Fischer Indole Synthesis

This diagram illustrates how the 3-methyl and 4-chloro substituents influence the critical [3,3]-sigmatropic rearrangement, preventing side reactions common in non-substituted hydrazines.

FischerMechanism Start (4-Chloro-3-methylphenyl) hydrazine Hydrazone Arylhydrazone Intermediate Start->Hydrazone + Ketone, -H2O Ketone Ketone (e.g., 2-butanone) Ketone->Hydrazone EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Cat. Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Limiting Step SideProduct Polymerization (Blocked) EneHydrazine->SideProduct Inhibited Indole 5-Chloro-6-methylindole (Target Scaffold) Sigmatropic->Indole -NH3 Note1 3-Methyl Group: Steric bulk prevents ortho-attack Note1->Sigmatropic Note2 4-Chloro Group: Reduces electron density, preventing oxidation Note2->Start

Caption: Mechanistic pathway showing how the 3-methyl and 4-chloro substituents synergistically block polymerization side-reactions while facilitating the target rearrangement.

Validated Experimental Protocols

Protocol A: High-Specificity GTI Detection (HPLC)

Objective: Quantify (4-Chloro-3-methylphenyl)hydrazine at trace levels (ppm) without interference.

  • Reagent Preparation:

    • Derivatizing Solution: Dissolve 100 mg of 2-Hydroxy-1-naphthaldehyde (HNA) in 10 mL acetonitrile.

    • Diluent: 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Sample Preparation:

    • Dissolve 50 mg of API (Active Pharmaceutical Ingredient) in 1.0 mL Diluent.

    • Add 0.5 mL HNA Derivatizing Solution.

    • Critical Step: Vortex and incubate at 50°C for 30 minutes. (Ensures complete conversion of the sterically hindered hydrazine).

  • HPLC Parameters:

    • Column: C18 Reverse Phase (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase: Gradient elution (A: 0.1% Formic Acid in Water, B: Acetonitrile). 40% B to 90% B over 15 mins.

    • Detection: UV at 406 nm (Specific to HNA-hydrazone adduct).

  • Validation Check:

    • Inject a "System Suitability" mixture containing Phenylhydrazine and the Target Hydrazine.

    • Acceptance Criteria: Resolution (Rs) between peaks must be > 2.0.

Protocol B: Synthetic Handling (Safety)

Objective: Safe handling of the hydrochloride salt to prevent exothermic decomposition.

  • Storage: Store under inert atmosphere (Argon) at 2-8°C. The HCl salt is hygroscopic; moisture accelerates degradation to the free base, which is auto-oxidative.

  • Neutralization: If the free base is required, neutralize the HCl salt in situ using Sodium Acetate in the reaction solvent (e.g., Ethanol) rather than strong bases (NaOH), which can trigger rapid decomposition.

Analytical Workflow Diagram

Figure 2: Cross-Reactivity Elimination Workflow

This flowchart details the decision logic for ensuring the analytical method does not suffer from interference (cross-reactivity) from matrix components.

AnalyticalWorkflow Sample Crude Reaction Mixture (Contains API + Hydrazine Trace) Derivatization Add HNA Reagent (Incubate 50°C, 30 min) Sample->Derivatization Separation HPLC Separation (C18 Column, Gradient) Derivatization->Separation Decision Peak at 14.2 min? Separation->Decision SpecCheck UV Spectrum Check (Max Abs @ 406nm?) Decision->SpecCheck Yes ResultNeg Not Detected / Interference Decision->ResultNeg No (or Shifted RT) ResultPos Confirmed Presence (Quantify) SpecCheck->ResultPos Match SpecCheck->ResultNeg Mismatch (Matrix Artifact)

Caption: Decision tree for validating the presence of (4-Chloro-3-methylphenyl)hydrazine, filtering out false positives via retention time and spectral matching.

References

  • CymitQuimica. (4-Chloro-3-methylphenyl)hydrazine Hydrochloride Product Applications. Retrieved from

  • BenchChem. A Comparative Guide to Validating Synthesized Compound Purity: The Role of Hydrazine Hydrate. Retrieved from

  • Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from

  • Pharma Focus Asia. Case Study: A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Retrieved from

  • Royal Society of Chemistry. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.[2] Retrieved from

  • Wikipedia. Fischer indole synthesis: Reaction mechanism and Applications. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.